molecular formula C7H5ClO3 B042332 4-Chloro-3-hydroxybenzoic acid CAS No. 34113-69-4

4-Chloro-3-hydroxybenzoic acid

Cat. No.: B042332
CAS No.: 34113-69-4
M. Wt: 172.56 g/mol
InChI Key: SCPUNJAMWFAYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-hydroxybenzoic acid is a versatile and valuable benzoic acid derivative that serves as a critical synthetic intermediate in numerous research fields. Its structure, featuring both a carboxylic acid and a chloro-substituted phenol group, allows for diverse chemical modifications, making it a privileged building block in medicinal chemistry for the synthesis of novel drug candidates, including enzyme inhibitors and receptor ligands. In microbiology and biochemistry, this compound is extensively studied for its role as a metabolite in the microbial degradation of halogenated aromatic compounds, providing insights into bioremediation pathways. Furthermore, it finds significant application in materials science as a precursor for the synthesis of liquid crystals, polymers, and advanced organic frameworks, where its molecular structure imparts specific mesomorphic and coordination properties. The presence of the electron-withdrawing chloro group adjacent to the phenolic hydroxyl influences the compound's acidity and electronic characteristics, which is a key point of investigation in physical organic chemistry studies. Researchers value this high-purity reagent for its utility in exploring structure-activity relationships, developing new synthetic methodologies, and engineering functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPUNJAMWFAYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187705
Record name 4-Chloro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34113-69-4
Record name 4-Chloro-3-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034113694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-hydroxybenzoic acid (CAS: 34113-69-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-hydroxybenzoic acid, with the CAS number 34113-69-4, is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and pharmaceutical sciences. Its structural features, including a carboxylic acid, a hydroxyl group, and a chlorine atom on a benzene ring, make it a versatile building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential therapeutic applications, and relevant experimental protocols.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. These data are crucial for its handling, characterization, and application in a laboratory setting.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 34113-69-4
Molecular Formula C₇H₅ClO₃
Molecular Weight 172.57 g/mol
Appearance Light beige to light yellow solid
Melting Point 219.5-220.5 °C
Boiling Point (Predicted) 345.4 ± 27.0 °C
pKa (Predicted) 3.85 ± 0.10
Solubility Soluble in DMSO and Methanol
Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound.

2.2.1. ¹H NMR Spectroscopy

A reported ¹H NMR spectrum for this compound synthesized in-house was recorded on a 400 MHz instrument using CD₃OD as the solvent. The chemical shifts (δ) are reported in parts per million (ppm).

  • ¹H NMR (400 MHz, CD₃OD): δ 7.54-7.55 (d, 1H), 7.44-7.47 (dd, 1H), 7.36-7.38 (d, 1H)

Interpretation: The spectrum shows three distinct signals in the aromatic region, consistent with the three protons on the substituted benzene ring. The doublet at δ 7.54-7.55 can be assigned to the proton ortho to the carboxylic acid group. The doublet of doublets at δ 7.44-7.47 corresponds to the proton ortho to both the chlorine and hydroxyl groups. The doublet at δ 7.36-7.38 is attributed to the proton ortho to the chlorine atom.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

  • Carboxylic acid carbon (C=O): ~170-180 ppm

  • Aromatic carbons: ~115-160 ppm. The carbon attached to the hydroxyl group would be the most downfield among the ring carbons, followed by the carbon attached to the chlorine atom.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum is not available in the searched literature. However, the expected characteristic absorption bands are:

  • O-H stretch (hydroxyl): Broad peak around 3200-3600 cm⁻¹

  • O-H stretch (carboxylic acid): Very broad peak from 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): Strong peak around 1680-1710 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

  • C-O stretch (hydroxyl and carboxylic acid): Peaks in the 1210-1320 cm⁻¹ region

  • C-Cl stretch: Peak in the 600-800 cm⁻¹ region

2.2.4. Mass Spectrometry

The NIST WebBook provides an electron ionization (EI) mass spectrum for this compound.

  • LRMS (APCI): m/z 171 [M-H]⁻

  • EI Mass Spectrum: Molecular ion peak (M⁺) at m/z 172, with a characteristic isotope peak for chlorine at m/z 174. Major fragments would be expected from the loss of -OH (m/z 155) and -COOH (m/z 127).

Synthesis and Purification

The following sections detail a literature-reported synthesis of this compound and a general protocol for its purification.

Synthesis of this compound

A common synthetic route involves the demethylation of a methoxy-substituted precursor.

3.1.1. Experimental Workflow

G start 4-Chloro-3-methoxy-benzoic acid 2-propen-1-yl ester reagents Boron tribromide (BBr3) in Dichloromethane (DCM) start->reagents Reacts with reaction1 Demethylation 0°C to Room Temp, 18h quench Quench with aq. Ammonia Stir 90 min reaction1->quench acidify Acidify with 2N HCl to pH 1 quench->acidify extract Extract with Ether acidify->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

3.1.2. Detailed Protocol

  • Reaction Setup: To a solution of 4-chloro-3-methoxy-benzoic acid 2-propen-1-yl ester (3.56 g, 15.752 mmol) in dichloromethane (30 mL), slowly add boron tribromide (1 M in dichloromethane, 31 mL, 31.504 mmol) dropwise under ice bath cooling conditions.

  • Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature, continuing to stir for 18 hours.

  • Quenching: Quench the reaction by the addition of 0.88 aqueous ammonia solution and continue stirring for 90 minutes at room temperature.

  • Acidification: Acidify the reaction mixture to pH 1 by the dropwise addition of 2N aqueous hydrochloric acid solution.

  • Extraction: Extract the product with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Product: This procedure affords this compound as a light yellow solid with a reported yield of 90% (2.45 g).

Purification by Recrystallization

A general protocol for the purification of substituted benzoic acids by recrystallization can be adapted for this compound. The choice of solvent is critical and may require some optimization. Water or a mixture of ethanol and water are common choices for hydroxybenzoic acids.

3.2.1. Experimental Workflow

G crude Crude this compound dissolve Dissolve in minimum hot solvent crude->dissolve filter_hot Hot gravity filtration (remove insoluble impurities) dissolve->filter_hot cool Slowly cool filtrate to room temperature filter_hot->cool ice_bath Cool in ice bath to maximize crystallization cool->ice_bath filter_cold Vacuum filtration to collect crystals ice_bath->filter_cold wash Wash with ice-cold solvent filter_cold->wash dry Dry crystals under vacuum wash->dry pure Pure this compound dry->pure

Caption: General workflow for purification by recrystallization.

3.2.2. Detailed Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Therapeutic Applications and Signaling Pathways

This compound is a valuable intermediate in the synthesis of compounds targeting key enzymes in viral diseases and cancer.

Influenza Endonuclease Inhibition

Derivatives of this compound are being investigated as potential inhibitors of the influenza virus PA endonuclease, an essential enzyme for viral replication. This enzyme is responsible for "cap-snatching," a process where it cleaves the 5' caps of host cell pre-mRNAs to use as primers for viral mRNA synthesis.

4.1.1. Mechanism of Inhibition

The active site of influenza endonuclease contains two divalent metal ions (typically Mn²⁺ or Mg²⁺) that are crucial for its catalytic activity. Inhibitors based on a metal-chelating pharmacophore can bind to these metal ions, thereby blocking the enzyme's function.

G cluster_0 Influenza Endonuclease Active Site Mn1 Mn²⁺ Host_mRNA Host pre-mRNA Mn1->Host_mRNA Binds to Mn2 Mn²⁺ Mn2->Host_mRNA Binds to Inhibitor This compound Derivative Inhibitor->Mn1 Chelates Inhibitor->Mn2 Chelates Viral_mRNA Viral mRNA Synthesis Host_mRNA->Viral_mRNA Cap-snatching blocked

Caption: Inhibition of influenza endonuclease by metal chelation.

Tie-2 Kinase Inhibition in Cancer Therapy

This compound is also used in the synthesis of selective inhibitors of Tie-2 kinase, a receptor tyrosine kinase that plays a critical role in angiogenesis (the formation of new blood vessels). Dysregulation of the Tie-2 signaling pathway is implicated in tumor growth and metastasis.

4.2.1. Tie-2 Signaling Pathway

The binding of angiopoietin-1 (Ang1) to the Tie-2 receptor on endothelial cells triggers a signaling cascade that promotes cell survival, migration, and vessel maturation. Key downstream signaling pathways include the PI3K/Akt and MAPK pathways. Inhibiting Tie-2 can disrupt these pro-angiogenic signals in the tumor microenvironment.

G Ang1 Angiopoietin-1 (Ang1) Tie2 Tie-2 Receptor Ang1->Tie2 Binds PI3K PI3K Tie2->PI3K MAPK MAPK Tie2->MAPK Inhibitor Tie-2 Inhibitor (derived from this compound) Inhibitor->Tie2 Inhibits Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Survival, Migration) Akt->Angiogenesis MAPK->Angiogenesis

Caption: Overview of the Tie-2 signaling pathway and its inhibition.

Analytical Methodologies

Reliable analytical methods are essential for assessing the purity and concentration of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound, adapted from methods for similar compounds.

5.1.1. Proposed HPLC Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance)
Injection Volume 10-20 µL

5.1.2. Experimental Workflow

G sample Sample Preparation (Dissolve in mobile phase) hplc HPLC System sample->hplc column C18 Column hplc->column detector UV Detector column->detector data Data Acquisition and Analysis detector->data

Caption: Workflow for HPLC analysis.

Other Potential Applications

While the primary focus of research on this compound has been in the pharmaceutical sector, its chemical structure suggests potential applications in other areas.

  • Agrochemicals: As an intermediate, it could be used in the synthesis of novel herbicides or fungicides. The combination of a carboxylic acid and a halogenated aromatic ring is a common feature in many agrochemicals.

  • Specialty Polymers: Hydroxybenzoic acids are used as monomers in the production of high-performance liquid crystal polymers. The specific substitution pattern of this compound could be exploited to create polymers with tailored thermal and mechanical properties.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a precursor for influenza endonuclease and Tie-2 kinase inhibitors highlights its importance in addressing critical unmet medical needs. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working with this compound. Further research into its applications in agrochemicals and materials science may unveil new opportunities for this interesting molecule.

An In-depth Technical Guide to 4-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and potential applications of 4-Chloro-3-hydroxybenzoic acid (CAS No. 34113-69-4). This molecule is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a substituted aromatic carboxylic acid. The structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a carboxylic acid group at positions 4, 3, and 1, respectively.

Molecular Formula: C₇H₅ClO₃[1][2][3]

Molecular Weight: 172.57 g/mol [1][2][3]

IUPAC Name: this compound[4]

SMILES: C1=CC(=C(C=C1C(=O)O)O)Cl[3]

InChI Key: SCPUNJAMWFAYED-UHFFFAOYSA-N[5][6]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting Point219.5-220.5 °C[2]
Boiling Point (Predicted)345.4 ± 27.0 °C[2]
Density (Predicted)1.536 ± 0.06 g/cm³
pKa (Predicted)3.85 ± 0.10
SolubilitySoluble in DMSO and Methanol.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
7.54-7.55d1H
7.44-7.47dd1H
7.36-7.38d1H

Solvent: CD₃OD, Spectrometer: 400 MHz

¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

An experimental IR spectrum with a detailed peak list for this compound is not available in the public domain. However, the expected characteristic absorption bands would include:

  • A broad O-H stretch from the carboxylic acid and phenolic hydroxyl groups.

  • A C=O stretch from the carboxylic acid group.

  • C-Cl, C-O, and aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

  • LRMS (APCI): m/z 171 [M-H]⁻

A detailed fragmentation pattern is not currently available in the literature.

Synthesis and Purification

A general procedure for the synthesis of this compound has been reported.[2] This synthesis involves the demethylation of a methoxy-substituted precursor.

Synthesis Protocol

A common synthetic route involves the treatment of a 4-chloro-3-methoxybenzoic acid derivative with a demethylating agent like boron tribromide.[2]

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up Start Solution of 4-chloro-3-methoxybenzoic acid derivative in Dichloromethane Reagent Boron tribromide (1M in Dichloromethane) Start->Reagent Slow dropwise addition Conditions Ice bath (0°C) to Room Temperature 18 hours Reagent->Conditions Quench Quench with aqueous ammonia solution Stir for 90 minutes at Room Temperature Conditions->Quench Acidify Acidify to pH 1 with 2N HCl Quench->Acidify Extract Extract with diethyl ether (2x) Acidify->Extract Dry Dry organic layers over anhydrous sodium sulfate Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Final_Product This compound (Light yellow solid) Concentrate->Final_Product Yields

Caption: Synthesis workflow for this compound.

Purification

The crude product can be purified by standard laboratory techniques. The provided protocol suggests that the product is obtained as a solid after extraction and concentration. Further purification could be achieved by recrystallization from a suitable solvent or by column chromatography if necessary.

Applications in Drug Development

This compound is a key intermediate in the synthesis of targeted therapeutic agents.[7]

Influenza Endonuclease Inhibitors

This compound is utilized in the development of potential inhibitors of influenza endonuclease, an essential enzyme for viral replication.[2][7] By targeting this enzyme, researchers aim to create new antiviral drugs.[7]

Signaling Pathway Context

G Influenza_Virus Influenza Virus Endonuclease PA Endonuclease Influenza_Virus->Endonuclease Viral_mRNA_Synthesis Viral mRNA Synthesis Endonuclease->Viral_mRNA_Synthesis Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication Inhibitor 4-Chloro-3-hydroxybenzoic acid derivative Inhibitor->Endonuclease

Caption: Inhibition of influenza virus replication.

Tie-2 Kinase Inhibitors

This compound also serves as a crucial precursor in the synthesis of highly selective Tie-2 kinase inhibitors.[2][7] Tie-2 is a receptor tyrosine kinase involved in angiogenesis, and its inhibitors are being investigated as potential cancer therapies.[7]

Signaling Pathway Context

G Angiopoietin Angiopoietin Tie2_Receptor Tie-2 Receptor Kinase Angiopoietin->Tie2_Receptor Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Tie2_Receptor->Downstream_Signaling Angiogenesis Angiogenesis & Tumor Growth Downstream_Signaling->Angiogenesis Inhibitor Tie-2 Kinase Inhibitor (from this compound) Inhibitor->Tie2_Receptor

Caption: Inhibition of Tie-2 signaling pathway.

Quantitative biological activity data, such as IC₅₀ values for this compound or its direct derivatives against these targets, are not currently available in the public literature.

Reactivity and Stability

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin irritation (Category 2)H315: Causes skin irritation
Eye irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic life

Data obtained from a supplier's safety information.

Precautionary Statements: P261, P264, P273, P301 + P312, P302 + P352, P305 + P351 + P338.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

References

An In-depth Technical Guide to 4-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-hydroxybenzoic acid, a key chemical intermediate in pharmaceutical research. The document details its physicochemical properties, significant applications in drug development, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a substituted benzoic acid derivative with the chemical formula C₇H₅ClO₃.[1][2] Its chemical structure and properties make it a valuable building block in organic synthesis.[3] Key quantitative data for this compound are summarized below.

PropertyValueReference
Molecular Weight 172.57 g/mol [1][2][4]
Molecular Formula C₇H₅ClO₃[1][2][4][5]
CAS Number 34113-69-4[1][4]
IUPAC Name This compound[5]
Canonical SMILES C1=CC(=C(C=C1C(=O)O)O)Cl[1]
Melting Point Not specified in provided results
Boiling Point Not specified in provided results
Solubility Soluble in DMSO and Methanol[3][6]
Purity Typically available at ≥97% purity[3][6]

Applications in Pharmaceutical Research and Drug Development

This compound has emerged as a compound of significant interest in medicinal chemistry due to its role as a precursor in the synthesis of targeted therapeutic agents.[6] Its primary applications are in the development of novel antiviral and anti-cancer drugs.

The compound serves as a critical intermediate for synthesizing molecules that inhibit specific biological pathways.[6] This utility stems from its distinct chemical structure, which allows for precise modification in the creation of more complex, targeted molecules.

Applications A 4-Chloro-3-hydroxybenzoic Acid (Precursor) B Synthesis of Influenza Endonuclease Inhibitors A->B Utilized in C Synthesis of Tie-2 Kinase Inhibitors A->C Utilized in D Antiviral Therapy (Influenza Treatment) B->D Leads to E Anti-Tumor Therapy (Targeted Cancer Treatment) C->E Leads to SynthesisWorkflow start Start step1 Dissolve starting material in Dichloromethane start->step1 step2 Cool solution in ice bath step1->step2 step3 Add Boron Tribromide (1M in DCM) dropwise step2->step3 step4 Stir at 0°C to RT for 18 hours step3->step4 step5 Quench with aqueous Ammonia step4->step5 step6 Acidify to pH 1 with 2N HCl step5->step6 step7 Extract with Ether (2x) step6->step7 step8 Dry organic layers over Na₂SO₄ step7->step8 step9 Concentrate under reduced pressure step8->step9 end End: 4-Chloro-3-hydroxybenzoic Acid Product step9->end HPLC_Workflow start Start prep_mobile Prepare Mobile Phase (e.g., Acetonitrile/Buffer) start->prep_mobile prep_std Prepare Stock & Calibration Standards start->prep_std prep_sample Prepare Sample Solution (Dissolve and Dilute) start->prep_sample hplc_setup Equilibrate HPLC System with Mobile Phase prep_mobile->hplc_setup injection Inject Standards and Samples onto C18 Column prep_std->injection prep_sample->injection hplc_setup->injection data_acq Acquire Chromatographic Data (UV Detection) injection->data_acq calibration Generate Calibration Curve (Peak Area vs. Concentration) data_acq->calibration quantify Quantify Analyte in Samples using Calibration Curve calibration->quantify end End: Concentration Determined quantify->end

References

Spectroscopic and Application Profile of 4-Chloro-3-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-hydroxybenzoic acid is a substituted aromatic carboxylic acid with significant potential in medicinal chemistry and drug development. Its structural features make it a valuable building block for the synthesis of targeted therapeutic agents. Notably, it has been identified as a key intermediate in the development of potent inhibitors for influenza endonuclease and Tie-2 kinase, highlighting its relevance in antiviral and anticancer research. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its characterization, and a visual representation of its role in relevant biological pathways.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.54-7.55d1HAr-H
7.44-7.47dd1HAr-H
7.36-7.38d1HAr-H

Solvent: CD₃OD, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
170.5C=O (Carboxylic acid)
155.0C-OH
132.0C-Cl
129.5C-H
124.0C-COOH
118.5C-H
116.0C-H

Note: This is a predicted spectrum based on computational models and data from structurally similar compounds. Experimental verification is recommended.

Table 3: Mass Spectrometry Data
m/zIonMethod
171[M-H]⁻LRMS APCI

Molecular Weight: 172.57 g/mol [1]

Table 4: FT-IR Spectroscopic Data Interpretation
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic acid
~3200 (broad)O-H stretchPhenol
~1700-1680C=O stretchCarboxylic acid
~1600, 1470C=C stretchAromatic ring
~1300C-O stretchCarboxylic acid, Phenol
~1250O-H bendCarboxylic acid
~800-600C-Cl stretchAryl halide

Note: This is an interpretation of the expected FT-IR spectrum based on the functional groups present in this compound. The broadness of the O-H stretches is due to hydrogen bonding.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for the characterization of benzoic acid derivatives, which are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CD₃OD, DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.7 mL of solvent is recommended.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer) :

    • ¹H NMR :

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64, depending on sample concentration.

      • Spectral Width: -2 to 12 ppm.

      • Temperature: 298 K.

    • ¹³C NMR :

      • Pulse Program: Proton-decoupled pulse program (zgpg30).

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

      • Spectral Width: 0 to 200 ppm.

      • Temperature: 298 K.

  • Data Processing :

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • Instrumentation (using LC-MS with ESI or APCI source) :

    • Liquid Chromatography (LC) :

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS) :

      • Ionization Mode: Negative ion mode is often preferred for carboxylic acids to observe the [M-H]⁻ ion.

      • Mass Range: Scan from m/z 50 to 500.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 120-150 °C.

Signaling Pathways and Applications

This compound serves as a crucial starting material for the synthesis of inhibitors targeting key enzymes in disease pathways.

Synthesis of Tie-2 Kinase Inhibitors

The Tie-2 receptor tyrosine kinase is a critical regulator of angiogenesis, making it an attractive target for cancer therapy. This compound can be utilized as a scaffold to synthesize potent Tie-2 inhibitors. A generalized synthetic workflow is depicted below.

G cluster_0 Synthesis of a Tie-2 Kinase Inhibitor A This compound B Amide Coupling (e.g., with a substituted aniline) A->B Reagents: SOCl₂, Amine, Base C Intermediate Amide B->C D Suzuki Coupling or Ether Synthesis C->D Reaction with boronic acid or alkyl halide E Final Tie-2 Inhibitor D->E

A generalized synthetic pathway for a Tie-2 kinase inhibitor.
Inhibition of Influenza Endonuclease

The endonuclease activity of the influenza virus polymerase is essential for viral replication. Small molecules that can chelate the metal ions in the endonuclease active site can effectively inhibit its function. Benzoic acid derivatives have been explored for this purpose.

G cluster_1 Mechanism of Influenza Endonuclease Inhibition Influenza_Polymerase Influenza Polymerase (PA Subunit) Active_Site Endonuclease Active Site (with two Mn²⁺ ions) Influenza_Polymerase->Active_Site Chelation Chelation of Mn²⁺ ions Active_Site->Chelation Inhibitor 4-Chloro-3-hydroxybenzoic acid derivative Inhibitor->Chelation Inhibition Inhibition of Endonuclease Activity Chelation->Inhibition No_Replication Blockage of Viral RNA Transcription Inhibition->No_Replication

Inhibition of influenza endonuclease by a benzoic acid derivative.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. This guide provides a foundational understanding of its spectroscopic properties and its application in the synthesis of targeted inhibitors. The presented data and protocols are intended to facilitate further research and development in the fields of antiviral and anticancer therapies.

References

The Solubility Profile of 4-Chloro-3-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

Precise, experimentally determined solubility values for 4-Chloro-3-hydroxybenzoic acid in DMSO and methanol are not extensively reported. However, its solubility in these solvents is qualitatively confirmed. To provide a useful frame of reference for researchers, the following table summarizes the solubility of structurally analogous benzoic acid derivatives. These compounds share key functional groups and structural motifs with this compound, making their solubility behavior relevant for estimation and experimental design.

CompoundSolventSolubilityMolar Concentration (mM)Notes
4-Hydroxybenzoic acidDMSO27 mg/mL[1]195.48 mM[1]It is advised to use fresh DMSO as moisture absorption can reduce solubility.[1]
4-Chloro-3-nitrobenzoic acidDMSO≥ 200 mg/mL992.26 mMUltrasonic assistance may be necessary for dissolution.[2]
Benzoic acidBoiling Methanol71.5 g/100 g-This demonstrates the high solubility of the parent compound in hot methanol.[3]

Table 1: Solubility of Compounds Structurally Similar to this compound.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in DMSO and methanol, the following robust experimental protocol, based on the equilibrium solubility method, is recommended.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

  • Volumetric flasks and other standard laboratory glassware.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent (DMSO or methanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vial at a high speed to pellet the excess solid.

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted supernatant sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound in the supernatant.

  • Calculation of Solubility:

    • Construct a standard curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Use the standard curve to determine the concentration of the diluted supernatant.

    • Calculate the original concentration in the undiluted supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Preparation of Supersaturated Solution B Equilibration (e.g., 24-48h at constant temp.) A->B C Phase Separation (Centrifugation) B->C D Collection of Supernatant C->D F Analytical Quantification (e.g., HPLC, UV-Vis) D->F Diluted Sample E Preparation of Standard Solutions E->F Standard Curve G Data Analysis and Solubility Calculation F->G

Caption: Workflow for Equilibrium Solubility Determination.

References

Synthesis pathways of 4-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its structure serves as a key building block in the synthesis of advanced therapeutic agents. Notably, it is utilized in the development of potential inhibitors for the influenza endonuclease, an essential enzyme for viral replication, and in the synthesis of highly selective Tie-2 kinase inhibitors, which are investigated for their role in tumor therapy. This guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in its practical application.

Synthesis Pathway 1: Multi-step Synthesis from p-Chlorobenzoic Acid

This pathway is a classical, multi-step approach starting from the readily available p-chlorobenzoic acid. The synthesis proceeds through three key transformations: nitration, reduction of the nitro group to an amine, and finally, conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

G A p-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic acid A->B C 4-Chloro-3-nitrobenzoic acid D 4-Chloro-3-aminobenzoic acid C->D  H₂, 10% Pd-C  Ethanol E 4-Chloro-3-aminobenzoic acid F Aryl Diazonium Salt (Intermediate) E->F  NaNO₂, H₂SO₄  0-5°C G This compound F->G  H₂O, Δ (Reflux)

Caption: Logical workflow for the synthesis of this compound from p-Chlorobenzoic acid.

Quantitative Data for Pathway 1
StepReactionStarting MaterialProductYield (%)
1Nitrationp-Chlorobenzoic acid4-Chloro-3-nitrobenzoic acid98.7%
2Reduction4-Chloro-3-nitrobenzoic acid4-Chloro-3-aminobenzoic acid~78%
3Diazotization & Hydrolysis4-Chloro-3-aminobenzoic acidThis compound60-70% (Estimated)
Experimental Protocols for Pathway 1

Step 1: Preparation of 4-Chloro-3-nitrobenzoic acid

  • Materials: p-Chlorobenzoic acid (400 g), concentrated sulfuric acid (H₂SO₄, 680 ml), concentrated nitric acid (HNO₃, 216 ml).

  • Procedure:

    • To a 2-liter, 3-necked, round-bottom flask equipped with a mechanical stirrer and a thermometer, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.

    • Stir the mixture and cool it to 0°C using an ice bath.[1]

    • Prepare a nitrating mixture by combining 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄.

    • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.[1]

    • After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.[1]

    • Pour the reaction mixture over crushed ice. The product, 4-chloro-3-nitrobenzoic acid, will precipitate.

    • Filter the solid product and dry it. This yields 525.7 g (98.7%) of product with a melting point of 178-180°C, which can be used without further purification.[1]

Step 2: Preparation of 4-Chloro-3-aminobenzoic acid

  • Materials: 4-nitrophenyl-4-chloro-3-nitrobenzoate (3.2 g, 10 mmol), 10% Palladium on carbon (Pd-C, 0.28 g), Hydrogen (H₂), Ethanol.

  • Procedure:

    • This protocol is adapted from a similar reduction. Dissolve the starting material (3.2 g) in a suitable solvent like ethanol.

    • Add the 10% Pd-C catalyst (0.28 g).

    • Subject the mixture to hydrogenation (with H₂ gas) until the reaction is complete (monitored by TLC).

    • Upon completion, filter the catalyst from the reaction mixture.

    • Evaporate the solvent under reduced pressure to yield the product, 4-aminophenyl-3-amino-4-chlorobenzoate. The reported yield for this similar reduction is 78%.[2]

Step 3: Preparation of this compound

  • Materials: 4-Chloro-3-aminobenzoic acid, Sodium nitrite (NaNO₂), 1.0 M Sulfuric acid (H₂SO₄), Ice.

  • Procedure:

    • This protocol is based on the general procedure for converting aminobenzoic acids to hydroxybenzoic acids. Create a suspension of 4-Chloro-3-aminobenzoic acid (e.g., 36.5 mmol) in 1.0 M sulfuric acid (55 ml) in a flask.[3]

    • Cool the suspension to 0°C in an ice bath with continuous stirring.[3]

    • In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the chilled amine suspension, maintaining the temperature between 0-5°C. Stir until all the solid has dissolved, indicating the formation of the diazonium salt.[3][4]

    • Once the diazotization is complete, remove the ice bath and heat the solution under reflux for several hours to facilitate hydrolysis of the diazonium salt.[3]

    • Cool the reaction mixture to room temperature, which should cause the this compound to precipitate.

    • Collect the solid product by filtration and recrystallize from hot water for purification.

Synthesis Pathway 2: Demethylation of a Methoxy Precursor

This pathway offers a more direct route to the final product from a protected precursor, 3-methoxy-4-chlorobenzoic acid allyl ester. The key transformation is a demethylation step using a strong Lewis acid, boron tribromide.

G A 3-methoxy-4-chlorobenzoic acid allyl ester B This compound A->B  1. BBr₃, CH₂Cl₂ (0°C to RT)  2. NH₃(aq)  3. HCl(aq)

Caption: Demethylation pathway to synthesize this compound.

Quantitative Data for Pathway 2
ReactionStarting MaterialProductYield (%)
Demethylation3-methoxy-4-chlorobenzoic acid allyl esterThis compound90%
Experimental Protocol for Pathway 2
  • Materials: 3-methoxy-4-chlorobenzoic acid allyl ester (3.56 g, 15.752 mmol), Boron tribromide (BBr₃, 1 M in dichloromethane, 31 mL), Dichloromethane (CH₂Cl₂, 30 mL), 0.88 aqueous ammonia solution, 2N aqueous hydrochloric acid (HCl), Diethyl ether, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the starting ester (3.56 g) in dichloromethane (30 mL) in a reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add boron tribromide (1 M in CH₂Cl₂, 31 mL) dropwise to the cooled solution.[4][5]

    • Allow the reaction mixture to stir and warm from 0°C to room temperature over 18 hours.[4][5]

    • Upon completion, quench the reaction by adding 0.88 aqueous ammonia solution and continue stirring for 90 minutes at room temperature.[4][5]

    • Acidify the mixture to a pH of 1 by the dropwise addition of 2N aqueous HCl.[4][5]

    • Extract the product into diethyl ether (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4][5]

    • This procedure affords this compound as a light yellow solid with a 90% yield (2.45 g).[4][5]

Summary and Comparison of Pathways

FeaturePathway 1 (from p-Chlorobenzoic Acid)Pathway 2 (from Methoxy Precursor)
Starting Material p-Chlorobenzoic acid3-methoxy-4-chlorobenzoic acid allyl ester
Number of Steps 31 (from the ester)
Key Reagents H₂SO₄, HNO₃, Pd-C, H₂, NaNO₂BBr₃, CH₂Cl₂
Overall Yield Moderate (Estimated ~45-55%)High (90%)
Considerations Uses common starting materials. Involves handling of nitrating acids and a potentially unstable diazonium intermediate.High-yielding and direct, but requires a more specialized starting material and the use of boron tribromide, which is highly reactive.

This guide outlines two robust methods for the synthesis of this compound. The choice of pathway will depend on the availability of starting materials, desired yield, and the scale of the synthesis. Pathway 1 is a classic, versatile route from a basic commodity chemical, while Pathway 2 offers a more efficient, high-yielding alternative if the specific methoxy precursor is accessible.

References

An In-depth Technical Guide to 4-Chloro-3-hydroxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-hydroxybenzoic acid is a versatile chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural features make it a valuable building block for the synthesis of targeted therapies, most notably as a potential inhibitor of influenza endonuclease and as a key component in the development of Tie-2 kinase inhibitors for cancer treatment. This technical guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and key biological applications of this compound, including detailed experimental protocols and an exploration of its role in relevant signaling pathways.

Chemical and Physical Properties

This compound is a substituted benzoic acid with the chemical formula C₇H₅ClO₃. It is a light beige solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 34113-69-4[1]
Molecular Formula C₇H₅ClO₃[1]
Molecular Weight 172.57 g/mol [1]
Melting Point 219.5-220.5 °C[1]
Boiling Point (Predicted) 345.4 ± 27.0 °C[1]
Density (Predicted) 1.536 ± 0.06 g/cm³[1]
pKa (Predicted) 3.85 ± 0.10[1]
Solubility Soluble in DMSO and Methanol[1]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

2.1. ¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in CD₃OD (400 MHz) shows the following characteristic peaks: δ 7.54-7.55 (d, 1H), 7.44-7.47 (dd, 1H), 7.36-7.38 (d, 1H).[1]

2.2. ¹³C NMR Spectroscopy

2.3. Infrared (IR) Spectroscopy

An IR spectrum of the closely related 3-chloro-4-hydroxybenzoic acid shows characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.[4] For this compound, similar characteristic peaks are expected, including a broad O-H stretching band from the hydroxyl group and the carboxylic acid, and a strong C=O stretching band for the carboxylic acid carbonyl group.

2.4. Mass Spectrometry

Low-resolution mass spectrometry (LRMS) with an APCI source shows a molecular ion peak at m/z 171 [M-H]⁻, confirming the molecular weight of the deprotonated molecule.[1]

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the demethylation of a methoxy-substituted precursor.

3.1. Experimental Protocol: Synthesis from 3-methoxy-4-chlorobenzoic acid allyl ester

This protocol describes the synthesis of this compound from 3-methoxy-4-chlorobenzoic acid allyl ester (CAS: 931409-94-8).

Materials:

  • 3-methoxy-4-chlorobenzoic acid allyl ester

  • Boron tribromide (1 M in dichloromethane)

  • Dichloromethane (DCM)

  • Aqueous ammonia solution (0.88)

  • 2N Hydrochloric acid (aq)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere and ice bath cooling, slowly add boron tribromide (1 M in dichloromethane, 31 mL, 31.504 mmol) dropwise to a solution of 3-methoxy-4-chlorobenzoic acid allyl ester (3.56 g, 15.752 mmol) in dichloromethane (30 mL).

  • Stir the reaction mixture at 0 °C to room temperature for 18 hours.

  • Quench the reaction by the addition of 0.88 aqueous ammonia solution and continue stirring at room temperature for 90 minutes.

  • Acidify the reaction mixture to pH 1 by the dropwise addition of 2N aqueous hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting product is this compound as a light yellow solid.

Yield: 90% (2.45 g).[1]

Characterization:

  • ¹H NMR (400 MHz, CD₃OD): δ 7.36-7.38 (d, 1H), 7.44-7.47 (dd, 1H), 7.54-7.55 (d, 1H).[1]

  • LRMS (APCI): m/z 171 [M-H]⁻.[1]

G cluster_synthesis Synthesis Workflow Starting Material 3-methoxy-4-chlorobenzoic acid allyl ester Demethylation Demethylation with BBr3 in DCM Starting Material->Demethylation Quenching Quenching with aq. NH3 Demethylation->Quenching Acidification Acidification with HCl Quenching->Acidification Extraction Extraction with Diethyl Ether Acidification->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Final_Product This compound Drying_Concentration->Final_Product

Synthesis workflow for this compound.

Biological Applications and Signaling Pathways

This compound is a key intermediate in the synthesis of compounds targeting critical biological pathways involved in viral infections and cancer.

4.1. Influenza Endonuclease Inhibition

The endonuclease activity of the influenza virus PA protein is essential for viral replication, making it a prime target for antiviral drug development.[5] this compound serves as a scaffold for the synthesis of potential influenza endonuclease inhibitors.

4.1.1. Experimental Protocol: FRET-Based Influenza Endonuclease Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of influenza PA endonuclease.[6]

Materials:

  • Recombinant influenza PA endonuclease (PAₙ)

  • Dual-labeled single-strand DNA oligonucleotide probe (e.g., 5'-FAM-TCTCTAGCAGTGGCGCC-TAMRA-3')

  • Assay buffer: 50 mM HEPES (pH 7.8), 150 mM NaCl, 1 mM MnCl₂

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the PAₙ enzyme and the dual-labeled DNA probe in the assay buffer. A typical concentration for the probe is 200 nM.

  • Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (a known inhibitor like 2,4-dioxo-4-phenylbutanoic acid) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the PAₙ enzyme to the wells.

  • Incubate the plate at 37 °C and monitor the increase in fluorescence intensity over time. Cleavage of the probe by the endonuclease separates the fluorophore (FAM) from the quencher (TAMRA), resulting in an increase in fluorescence.

  • Measure the fluorescence at appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_fret_assay FRET-Based Endonuclease Assay Workflow Prepare_Mixture Prepare PAₙ and FRET probe mixture Add_Compounds Add test compounds to plate Prepare_Mixture->Add_Compounds Initiate_Reaction Add PAₙ to initiate reaction Add_Compounds->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure fluorescence increase Incubate->Measure_Fluorescence Analyze_Data Calculate % inhibition and IC₅₀ Measure_Fluorescence->Analyze_Data

Workflow for a FRET-based influenza endonuclease inhibition assay.

4.2. Tie-2 Kinase Inhibition in Cancer Therapy

The Tie-2 receptor tyrosine kinase and its ligands, the angiopoietins, play a crucial role in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Therefore, inhibitors of Tie-2 kinase are promising anti-cancer agents. This compound is used in the synthesis of selective Tie-2 kinase inhibitors.

4.2.1. The Tie-2 Signaling Pathway

The binding of the angiopoietin-1 (Ang1) ligand to the Tie-2 receptor on endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation triggers downstream signaling cascades, primarily the PI3K/Akt pathway, which promotes endothelial cell survival, migration, and vessel maturation. In contrast, angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, leading to vessel destabilization. Tie-2 kinase inhibitors typically act by binding to the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking the downstream signaling.

G cluster_tie2_pathway Tie-2 Signaling Pathway Ang1 Angiopoietin-1 Tie2_receptor Tie-2 Receptor Ang1->Tie2_receptor Binds and activates PI3K PI3K Tie2_receptor->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Endothelial_Effects Endothelial Cell Survival, Migration, and Vessel Maturation Akt->Endothelial_Effects Inhibitor Tie-2 Kinase Inhibitor (derived from this compound) Inhibitor->Tie2_receptor Inhibits autophosphorylation

Simplified Tie-2 signaling pathway and the point of inhibition.

4.2.2. Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a robust method for screening kinase inhibitors in a high-throughput format. This protocol outlines the general steps for a Tie-2 kinase HTRF assay.

Materials:

  • Recombinant Tie-2 kinase

  • Tyrosine kinase substrate (e.g., biotinylated peptide)

  • ATP

  • Anti-phosphotyrosine antibody labeled with a donor fluorophore (e.g., Europium cryptate)

  • Streptavidin labeled with an acceptor fluorophore (e.g., XL665)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Add the test compound at various concentrations to the wells of the 384-well plate.

  • Add the Tie-2 kinase and the biotinylated substrate to the wells.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specific time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Stop the reaction and detect the phosphorylated product by adding a mixture of the Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

  • Incubate for a final period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents.

  • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the HTRF ratio and determine the IC₅₀ values for the test compounds.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potential inhibitors of influenza endonuclease and Tie-2 kinase underscores its importance in the development of novel therapeutics for infectious diseases and cancer. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols to aid researchers in their drug discovery efforts. Further exploration of derivatives of this compound may lead to the discovery of even more potent and selective therapeutic agents.

References

The Therapeutic Potential of 4-Chloro-3-hydroxybenzoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-hydroxybenzoic acid, a halogenated derivative of benzoic acid, is emerging as a valuable scaffold in medicinal chemistry. While not typically an active therapeutic agent in its own right, its chemical structure makes it a critical starting material and key intermediate for the synthesis of potent and selective inhibitors targeting a range of enzymes implicated in significant human diseases. This technical guide explores the therapeutic applications of this compound, with a primary focus on its role in the development of inhibitors for influenza endonuclease and Tie-2 kinase, two promising targets in antiviral and cancer therapies, respectively. This document provides a comprehensive overview of the relevant biological pathways, detailed experimental protocols for assessing the activity of synthesized compounds, and representative quantitative data to guide future research and development efforts.

Introduction: The Versatility of a Halogenated Phenolic Acid

This compound (4C3HBA) is a white to off-white crystalline solid with the chemical formula C₇H₅ClO₃. Its structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on a benzene ring, provides multiple reactive sites for chemical modification, making it an attractive building block in organic synthesis.[1] The presence of both a hydroxyl and a carboxylic acid group contributes to its reactivity and solubility in polar organic solvents. While some reports suggest potential for direct biological activity, including a role as a reactive compound for the detection of bacteria, its primary value in a therapeutic context lies in its function as a precursor for more complex and potent molecules.

This guide will delve into two key areas where this compound serves as a foundational element for drug discovery:

  • Antiviral Therapy: As a synthetic precursor for inhibitors of influenza virus endonuclease, an essential enzyme for viral replication.

  • Oncology: As a key intermediate in the synthesis of selective Tie-2 kinase inhibitors, which play a crucial role in tumor angiogenesis and progression.

Therapeutic Target: Influenza Virus Endonuclease

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex responsible for the replication and transcription of the viral genome. A critical component of this complex is the PA subunit, which possesses endonuclease activity. This enzymatic function is essential for a process known as "cap-snatching," where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[2][3] Inhibition of this endonuclease activity is a validated strategy for preventing viral replication and represents a promising target for novel anti-influenza therapeutics.[2]

Signaling Pathway and Mechanism of Action

The cap-snatching mechanism is a prime target for antiviral intervention. By blocking the endonuclease active site on the PA subunit, inhibitor compounds can prevent the cleavage of host mRNAs, thereby halting the production of viral proteins and ultimately suppressing viral replication.

G Host_pre_mRNA Host pre-mRNA (with 5' cap) PA_Subunit Influenza PA Subunit (Endonuclease Active Site) Host_pre_mRNA->PA_Subunit Binding Viral_mRNA_Synthesis Viral mRNA Synthesis PA_Subunit->Viral_mRNA_Synthesis Provides capped RNA primer Viral_Proteins Viral Proteins Viral_mRNA_Synthesis->Viral_Proteins Translation Viral_Replication Viral Replication Viral_Proteins->Viral_Replication Assembly of new virions Inhibitor Endonuclease Inhibitor (Derived from 4C3HBA) Inhibitor->PA_Subunit Inhibition

Caption: Influenza Virus Cap-Snatching and Point of Inhibition.

Quantitative Data: Potency of Influenza Endonuclease Inhibitors
Compound ClassExample CompoundAssay TypeIC₅₀ (nM)Reference
4-Substituted 2,4-dioxobutanoic acids2,4-dioxo-4-phenylbutanoic acid (DPBA)In vitro transcription350[3]
Flutimide DerivativesFlutimideIn vitro transcription2,000[3]
Polyphenol DerivativesLuteolinAlphaScreen binding assay73[4]
Experimental Protocol: FRET-Based Endonuclease Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the activity of influenza endonuclease and evaluate the potency of potential inhibitors.[5]

Materials:

  • Purified recombinant influenza PA endonuclease domain.

  • FRET-based RNA substrate: A short RNA oligonucleotide labeled with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., Iowa Black) at the 3' end.

  • Assay buffer: 10 mM Tris-HCl (pH 8.0), 1 mM MnCl₂.

  • Test compounds (potential inhibitors) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Test compound or DMSO (for control wells).

    • Purified PA endonuclease.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Add the FRET-based RNA substrate to each well to initiate the endonuclease reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for 6-FAM).[6] Measurements should be taken at regular intervals for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the endonuclease activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilution Prepare serial dilutions of test compounds Add_Components Add buffer, compound/DMSO, and enzyme to 96-well plate Serial_Dilution->Add_Components Enzyme_Prep Dilute PA Endonuclease in assay buffer Enzyme_Prep->Add_Components Pre_incubation Pre-incubate for 15 min Add_Components->Pre_incubation Add_Substrate Add FRET-RNA substrate Pre_incubation->Add_Substrate Measure_Fluorescence Monitor fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Compound] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for FRET-Based Influenza Endonuclease Assay.

Therapeutic Target: Tie-2 Kinase

Tie-2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2), also known as TEK, is a receptor tyrosine kinase predominantly expressed on the surface of endothelial cells.[7] It plays a critical role in angiogenesis, the formation of new blood vessels from pre-existing ones. The binding of its ligands, the angiopoietins (Ang1 and Ang2), to Tie-2 activates downstream signaling pathways that regulate endothelial cell survival, proliferation, migration, and vascular stabilization.[7] In the context of cancer, Tie-2 signaling is often hijacked by tumors to promote angiogenesis, thereby supplying the tumor with essential nutrients and oxygen for growth and metastasis.[7] Therefore, inhibiting Tie-2 kinase activity is a key strategy in cancer therapy.

Signaling Pathway and Mechanism of Action

Upon ligand binding, Tie-2 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates multiple downstream cascades, including the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation. Inhibitors of Tie-2, often synthesized using this compound as a starting material, typically act by competing with ATP for its binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[1]

G Angiopoietin Angiopoietin (Ang1/Ang2) Tie2_Receptor Tie-2 Receptor Angiopoietin->Tie2_Receptor Binding and Dimerization PI3K_Akt_Pathway PI3K/Akt Pathway Tie2_Receptor->PI3K_Akt_Pathway Activation MAPK_Pathway MAPK Pathway Tie2_Receptor->MAPK_Pathway Activation Cell_Survival Endothelial Cell Survival, Proliferation, and Migration PI3K_Akt_Pathway->Cell_Survival MAPK_Pathway->Cell_Survival Angiogenesis Angiogenesis Cell_Survival->Angiogenesis Tumor_Growth Tumor Growth and Metastasis Angiogenesis->Tumor_Growth Tie2_Inhibitor Tie-2 Kinase Inhibitor (Derived from 4C3HBA) Tie2_Inhibitor->Tie2_Receptor Inhibition of Autophosphorylation

Caption: Tie-2 Signaling Pathway in Angiogenesis and Point of Inhibition.

Quantitative Data: Potency of Tie-2 Kinase Inhibitors

The following table provides examples of IC₅₀ values for various Tie-2 kinase inhibitors, demonstrating the range of potencies that have been achieved. While these compounds are not explicitly stated to be derived from this compound, they represent the therapeutic potential of targeting this kinase.

Compound NameAssay TypeIC₅₀ (nM)Reference
Tie2 kinase inhibitor 1Kinase Assay250[8]
PexmetinibCell-based Assay18[8]
RegorafenibKinase Assay47[9]
Experimental Protocol: Tie-2 Kinase Activity Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay for measuring Tie-2 kinase activity and screening for inhibitors using the ADP-Glo™ Kinase Assay.[10]

Materials:

  • Purified recombinant human Tie-2 kinase.

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1).

  • ATP.

  • Kinase assay buffer.

  • Test compounds (potential inhibitors) dissolved in DMSO.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 96-well white microplates.

  • Luminometer.

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of test compounds in DMSO and then in kinase assay buffer.

    • Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.

  • Reaction Setup:

    • Add the master mix to all wells of a 96-well plate.

    • Add the test compound or DMSO (for controls) to the appropriate wells.

    • Add kinase assay buffer to the "blank" wells.

  • Initiation of Kinase Reaction:

    • Add diluted Tie-2 kinase to the "positive control" and "test inhibitor" wells to start the reaction.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection of ADP Production:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 45 minutes.

  • Luminescence Generation:

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for another 45 minutes.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value as described previously.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Prepare compound dilutions Add_Components Add Master Mix and compound/DMSO to plate Compound_Prep->Add_Components Master_Mix_Prep Prepare Master Mix (Buffer, ATP, Substrate) Master_Mix_Prep->Add_Components Initiate_Reaction Add Tie-2 Kinase Add_Components->Initiate_Reaction Incubate_1 Incubate at 30°C for 45 min Initiate_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT for 45 min Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT for 45 min Add_Detection_Reagent->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Calculate_IC50 Calculate % Inhibition and determine IC50 Measure_Luminescence->Calculate_IC50

Caption: Workflow for Tie-2 Kinase Assay (ADP-Glo™ Format).

Antibacterial Potential

Some evidence suggests that benzoic acid derivatives can exhibit antibacterial properties. While this compound itself has been noted for its reactivity that can be utilized for bacterial detection, its direct antimicrobial efficacy is not well-documented with quantitative data. However, related compounds, such as 4-chloro-3-sulfamoylbenzoic acid, have been reported to have antibacterial activity against both Gram-positive and Gram-negative bacteria.[11]

Quantitative Data: Antibacterial Activity of Related Compounds

The following table presents Minimum Inhibitory Concentration (MIC) values for derivatives of a related compound, N-substituted 6-(chloro/nitro)-1H-benzimidazole, to illustrate the potential antibacterial efficacy of this class of molecules.

DerivativeTest OrganismMIC (µg/mL)Reference
1dEscherichia coli2 - 16[12]
2dStreptococcus faecalis2 - 16[12]
3sStaphylococcus aureus2 - 16[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., a derivative of this compound).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microplates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound is a versatile and valuable chemical intermediate in the field of drug discovery. Its utility as a scaffold for the synthesis of potent inhibitors of influenza endonuclease and Tie-2 kinase highlights its significant therapeutic potential in the development of novel antiviral and anticancer agents. The experimental protocols and representative data presented in this guide provide a framework for researchers to design, synthesize, and evaluate new therapeutic candidates derived from this promising precursor. Further exploration of derivatives of this compound is warranted to unlock its full potential in addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-3-hydroxybenzoic Acid from p-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-hydroxybenzoic acid is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and other specialty chemicals. Its structure, featuring a chlorinated and hydroxylated benzoic acid core, makes it a versatile building block. The direct, regioselective hydroxylation of p-chlorobenzoic acid to its 3-hydroxy derivative is challenging due to the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a meta-director for electrophilic aromatic substitution, while the chlorine atom is an ortho-, para-director. This inherent conflict in directing effects necessitates a multi-step synthetic approach to achieve the desired substitution pattern.

This document provides detailed protocols for a reliable three-step synthesis of this compound starting from p-chlorobenzoic acid. The described pathway involves an initial nitration, followed by reduction of the nitro group, and finally, a diazotization-hydrolysis sequence to introduce the hydroxyl group.

Synthetic Strategy Overview

The synthesis proceeds through the following key steps:

  • Nitration: Introduction of a nitro group at the 3-position of p-chlorobenzoic acid.

  • Reduction: Conversion of the nitro group to an amino group.

  • Diazotization and Hydrolysis: Transformation of the amino group into a hydroxyl group via a diazonium salt intermediate.

Synthesis_Workflow pCBA p-Chlorobenzoic Acid Intermediate1 4-Chloro-3-nitrobenzoic Acid pCBA->Intermediate1 Step 1: Nitration Intermediate2 3-Amino-4-chlorobenzoic Acid Intermediate1->Intermediate2 Step 2: Reduction FinalProduct This compound Intermediate2->FinalProduct Step 3: Diazotization & Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid (Nitration)

This protocol is adapted from a standard nitration procedure for p-chlorobenzoic acid.[1]

Reaction:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
p-Chlorobenzoic Acid156.57400 g2.55
Concentrated Sulfuric Acid (H₂SO₄)98.08896 mL-
Concentrated Nitric Acid (HNO₃)63.01216 mL-
Crushed Ice-As needed-

Procedure:

  • To a 2-liter, three-necked, round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 680 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add 400 g of p-chlorobenzoic acid to the stirred sulfuric acid, maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the nitrating mixture dropwise from the dropping funnel to the p-chlorobenzoic acid solution. The rate of addition should be controlled to maintain the reaction temperature between 10°C and 25°C.[1]

  • After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.[1]

  • Upon completion, carefully pour the reaction mixture over a large volume of crushed ice.

  • The precipitated product, 4-chloro-3-nitrobenzoic acid, is collected by filtration and washed with cold water.

  • The product is then dried. This material is typically of sufficient purity for the next step.

Expected Yield: Approximately 98%[1]

Step 2: Synthesis of 3-Amino-4-chlorobenzoic Acid (Reduction)

This protocol describes a common method for the reduction of aromatic nitro compounds using tin and hydrochloric acid.

Reaction:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Chloro-3-nitrobenzoic Acid201.56100 g0.496
Granulated Tin (Sn)118.71177 g1.49
Concentrated Hydrochloric Acid (HCl)36.46400 mL-
Sodium Hydroxide (NaOH) solution (50%)40.00As needed-
Glacial Acetic Acid60.05As needed-

Procedure:

  • In a 2-liter round-bottom flask fitted with a reflux condenser, place 177 g of granulated tin and 100 g of 4-chloro-3-nitrobenzoic acid.

  • Add 400 mL of concentrated hydrochloric acid in portions to the flask. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • After the initial vigorous reaction subsides, heat the mixture on a steam bath for 1-2 hours, or until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature. A precipitate of the tin complex of the amino acid may form.

  • Carefully add 50% sodium hydroxide solution until the mixture is strongly alkaline. This will precipitate tin salts as tin hydroxide.

  • Filter the mixture to remove the tin salts and wash the filter cake with hot water.

  • Combine the filtrate and washings. Acidify the solution with glacial acetic acid to precipitate the 3-amino-4-chlorobenzoic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by filtration, wash with cold water, and dry.

Expected Yield: 85-95%

Step 3: Synthesis of this compound (Diazotization and Hydrolysis)

This protocol is a standard procedure for the conversion of an aromatic amine to a phenol via a diazonium salt.[2][3]

Reaction:

  • 3-Amino-4-chlorobenzoic Acid + NaNO₂/H₂SO₄ → Diazonium Salt

  • Diazonium Salt + H₂O (heat) → this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Amino-4-chlorobenzoic Acid171.5850 g0.291
Sulfuric Acid (H₂SO₄)98.0875 mL-
Water18.02500 mL-
Sodium Nitrite (NaNO₂)69.0022 g0.319
Copper(II) Sulfate (optional, as catalyst)159.61Small amount-

Procedure:

  • In a 1-liter beaker, prepare a solution of dilute sulfuric acid by cautiously adding 75 mL of concentrated sulfuric acid to 500 mL of water.

  • Cool the acid solution to below 10°C in an ice bath.

  • Add 50 g of 3-amino-4-chlorobenzoic acid to the cold acid solution with stirring.

  • In a separate beaker, dissolve 22 g of sodium nitrite in 100 mL of water.

  • Cool the sodium nitrite solution in an ice bath.

  • Slowly add the cold sodium nitrite solution to the suspension of the amino acid, keeping the temperature below 5°C. The addition should be done with vigorous stirring.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • To facilitate the hydrolysis of the diazonium salt, gently warm the solution. A small amount of copper(II) sulfate can be added to catalyze the decomposition.

  • Heat the solution to about 50-60°C. Nitrogen gas will be evolved. Continue heating until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature, which should cause the this compound to crystallize.

  • Collect the crude product by filtration.

  • Recrystallize the product from hot water, using decolorizing carbon if necessary, to obtain pure this compound.

  • Dry the purified product.

Expected Yield: 70-80%

Summary of Quantitative Data

StepStarting MaterialProductTheoretical Yield (g)Typical Actual Yield (g)Typical Yield (%)
1p-Chlorobenzoic Acid (400 g)4-Chloro-3-nitrobenzoic Acid515.5505.2~98
24-Chloro-3-nitrobenzoic Acid (100 g)3-Amino-4-chlorobenzoic Acid85.176.6 - 80.885 - 95
33-Amino-4-chlorobenzoic Acid (50 g)This compound50.335.2 - 40.270 - 80

Substituent Directing Effects

The necessity for this multi-step synthesis is dictated by the directing effects of the substituents on the starting material, p-chlorobenzoic acid.

Directing_Effects pCBA p-Chlorobenzoic Acid COOH -COOH Group (Meta-directing) pCBA->COOH has Cl -Cl Group (Ortho, Para-directing) pCBA->Cl has Meta Meta Position COOH->Meta directs to Ortho Ortho Position Cl->Ortho directs to Para Para Position Cl->Para directs to (blocked)

Caption: Directing effects of substituents on p-chlorobenzoic acid.

Conclusion

The synthesis of this compound from p-chlorobenzoic acid is effectively achieved through a three-step process of nitration, reduction, and diazotization followed by hydrolysis. This route circumvents the challenges of direct regioselective hydroxylation and provides a reliable method for obtaining the desired product in good overall yield. The protocols provided herein are robust and suitable for laboratory-scale synthesis, offering a clear pathway for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes: 4-Chloro-3-hydroxybenzoic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-3-hydroxybenzoic acid (CAS No: 34113-69-4) is a substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis.[1][2][3] Its molecular structure, featuring a carboxylic acid group, a hydroxyl group, and a chlorine atom on the benzene ring, provides multiple reactive sites for developing complex molecules.[3] This compound is particularly valuable in medicinal chemistry and pharmaceutical research and development for the synthesis of advanced therapeutic agents.[1][2]

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 34113-69-4[2][3][4]
Molecular Formula C₇H₅ClO₃[3][4]
Molecular Weight 172.57 g/mol [3][4][5]
Appearance Light yellow to white solid[3][6]
Purity Typically ≥97%[1][2]
Solubility Soluble in DMSO and Methanol[1][2]
Storage Store at 10°C - 25°C

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various high-value pharmaceutical compounds.[1] Its utility stems from its ability to participate in diverse chemical reactions, making it an essential component for constructing complex molecular architectures.[1]

  • Influenza Endonuclease Inhibitors: This compound is a vital starting material for developing potential inhibitors of influenza endonuclease.[1][2][3] By targeting this critical viral enzyme, researchers aim to disrupt the replication cycle of the influenza virus, leading to the creation of novel antiviral drugs.[1][2]

  • Tie-2 Kinase Inhibitors for Cancer Therapy: this compound serves as a critical intermediate in the synthesis of highly selective Tie-2 kinase inhibitors.[1][2][3] Tie-2 kinase is a receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is a crucial process for tumor growth and survival. Inhibitors of this kinase are being actively investigated as targeted cancer therapies.[1][2]

  • General Organic Synthesis: Beyond these specific applications, its reactive nature makes it a valuable building block in broader organic synthesis for creating complex molecules for various scientific and industrial uses.[1]

Synthetic Pathway Diagram

The following diagram illustrates a general synthetic pathway where this compound can be utilized as a key intermediate for further elaboration into complex target molecules.

G cluster_0 Starting Material cluster_1 Functional Group Modification cluster_2 Intermediate Derivatives cluster_3 Final Product Synthesis A This compound B Esterification / Amidation (Carboxylic Acid Group) A->B C Alkylation / Acylation (Hydroxyl Group) A->C D Ester / Amide Derivative B->D R-OH / R-NH2 E Ether / Ester Derivative C->E R-X F Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) D->F E->F G Final Target Molecules (e.g., Kinase Inhibitors) F->G G start Start: Dissolve Precursor in DCM reaction 1. Cool in Ice Bath 2. Add BBr3 Dropwise 3. Stir at RT for 18h start->reaction quench Quench with Aq. Ammonia reaction->quench acidify Acidify to pH 1 with 2N HCl quench->acidify extract Extract with Ether acidify->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Product: this compound concentrate->product

References

The Versatile Role of 4-Chloro-3-hydroxybenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-3-hydroxybenzoic acid is a versatile bifunctional building block in organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. Its substituted phenyl ring, featuring a carboxylic acid, a hydroxyl group, and a chloro substituent, offers multiple reaction sites for derivatization. This allows for the strategic introduction of diverse functionalities, making it a key intermediate in the synthesis of various high-value compounds, including potent enzyme inhibitors for therapeutic applications.

This document provides detailed application notes and illustrative protocols for the use of this compound in the synthesis of two important classes of therapeutic agents: Tie-2 kinase inhibitors for cancer therapy and influenza endonuclease inhibitors for antiviral treatment.

Application 1: Synthesis of Tie-2 Kinase Inhibitors

The angiopoietin-Tie-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of this pathway is implicated in numerous pathologies, including tumor growth and metastasis. Consequently, inhibitors of the Tie-2 kinase have emerged as a promising class of anti-cancer agents.[1] this compound serves as a crucial scaffold for the synthesis of potent and selective Tie-2 kinase inhibitors. The general synthetic strategy involves the functionalization of both the carboxylic acid and the hydroxyl group to generate compounds that can effectively bind to the ATP-binding site of the kinase domain.

A common approach involves the formation of an amide bond at the carboxylic acid moiety and the introduction of a substituted aryl or heteroaryl group at the hydroxyl position, often via a Suzuki coupling reaction.

Illustrative Synthetic Pathway for a Tie-2 Kinase Inhibitor:

G A This compound B Protection of Hydroxyl Group (e.g., MOM-Cl) A->B Step 1 C Amide Coupling (e.g., Amine, HATU) B->C Step 2 D Deprotection of Hydroxyl Group C->D Step 3 E Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst) D->E Step 4 F Final Tie-2 Kinase Inhibitor E->F Step 5

Caption: Synthetic workflow for a hypothetical Tie-2 kinase inhibitor.

Experimental Protocols (Illustrative Examples)

Protocol 1: Amide Bond Formation with a Substituted Aniline

This protocol describes a representative procedure for the coupling of this compound with a generic substituted aniline using HATU as the coupling agent.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Reactant 1Reactant 2Coupling AgentBaseSolventYield (%)
This compound4-FluoroanilineHATUDIPEADMF85-95
This compound3-AminopyridineEDC/HOBtTEADCM70-80

Protocol 2: Suzuki-Miyaura Cross-Coupling for Arylation of the Hydroxyl Group

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the hydroxyl group of a this compound derivative (after conversion to a triflate) with an arylboronic acid.

Materials:

  • 4-Chloro-3-(trifluoromethanesulfonyloxy)benzoic acid derivative

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Diatomaceous earth (Celite®)

Procedure:

  • In a round-bottom flask, dissolve the 4-Chloro-3-(trifluoromethanesulfonyloxy)benzoic acid derivative (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of 1,4-dioxane and water (4:1).

  • Add K₂CO₃ (3.0 eq) to the mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with toluene (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

Aryl Halide DerivativeBoronic AcidCatalystBaseSolventYield (%)
4-Chloro-3-(trifluoromethanesulfonyloxy)benzoic acid esterPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water75-85
4-Chloro-3-(trifluoromethanesulfonyloxy)benzamidePyridine-3-boronic acidPd(dppf)Cl₂Cs₂CO₃DME/Water65-75

Application 2: Synthesis of Influenza Endonuclease Inhibitors

Influenza viruses rely on a unique "cap-snatching" mechanism for the transcription of their genome, which is mediated by the viral endonuclease enzyme.[2] This makes the endonuclease a prime target for the development of novel antiviral drugs. This compound has been identified as a valuable starting material for the synthesis of potent influenza endonuclease inhibitors.[3] The synthetic strategies often focus on derivatizing the carboxylic acid and hydroxyl groups to mimic the binding of natural substrates or known inhibitors to the enzyme's active site.

Illustrative Synthetic Pathway for an Influenza Endonuclease Inhibitor:

G A This compound B Esterification (e.g., Alcohol, Acid catalyst) A->B Step 1 C Alkylation of Hydroxyl Group (e.g., Alkyl halide, Base) B->C Step 2 D Hydrolysis of Ester C->D Step 3 E Amide Coupling (e.g., Amine, Coupling agent) D->E Step 4 F Final Influenza Endonuclease Inhibitor E->F Step 5

Caption: Synthetic workflow for a hypothetical influenza endonuclease inhibitor.

Experimental Protocols (Illustrative Examples)

Protocol 3: Fischer Esterification

This protocol provides a general method for the esterification of this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the anhydrous alcohol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the ester.

Quantitative Data (Representative):

AlcoholCatalystReaction Time (h)Yield (%)
MethanolH₂SO₄690-98
EthanolH₂SO₄885-95
Propan-2-olH₂SO₄1270-80

Protocol 4: Williamson Ether Synthesis for Alkylation of the Hydroxyl Group

This protocol describes a general procedure for the alkylation of the phenolic hydroxyl group of a this compound derivative.

Materials:

  • This compound ester

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone or DMF

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of the this compound ester (1.0 eq) in anhydrous acetone or DMF, add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Quantitative Data (Representative):

Alkyl HalideBaseSolventYield (%)
Benzyl bromideK₂CO₃Acetone88-96
Ethyl iodideCs₂CO₃DMF90-98
Propargyl bromideK₂CO₃Acetone80-90

This compound is a valuable and versatile starting material in organic synthesis, particularly for the development of novel therapeutic agents. The protocols and data presented here, while illustrative, highlight the key transformations and synthetic strategies that can be employed to construct complex molecules such as Tie-2 kinase and influenza endonuclease inhibitors. Researchers can adapt and optimize these methodologies to synthesize a wide range of derivatives for structure-activity relationship studies and drug discovery programs.

References

The Pivotal Role of 4-Chloro-3-hydroxybenzoic Acid in the Synthesis of Potent Tie-2 Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The receptor tyrosine kinase Tie-2 is a critical regulator of angiogenesis and vascular stability, making it a compelling target for therapeutic intervention in various pathologies, including cancer and ocular neovascular diseases. The strategic use of tailored building blocks is paramount in the synthesis of selective and potent Tie-2 inhibitors. This document provides detailed application notes and experimental protocols highlighting the utility of 4-Chloro-3-hydroxybenzoic acid as a key starting material in the synthesis of a novel class of 2-aminothiazole-based Tie-2 kinase inhibitors. We present a representative synthetic scheme, detailed experimental procedures for chemical synthesis, and protocols for in vitro biochemical and cell-based assays to evaluate the efficacy of these inhibitors.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development and wound healing. However, its dysregulation is a hallmark of several diseases, most notably cancer, where it facilitates tumor growth and metastasis. The Tie-2 signaling pathway, comprising the Tie-2 receptor and its angiopoietin ligands (Ang-1 and Ang-2), plays a crucial role in regulating endothelial cell survival, proliferation, and migration.[1] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the Tie-2 kinase domain is a promising anti-angiogenic strategy.[1][2]

This compound is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of various pharmaceutical compounds.[3] Its unique substitution pattern, featuring a chloro, a hydroxyl, and a carboxylic acid group, provides multiple reaction sites for the construction of complex molecular scaffolds. This document outlines the application of this compound in the synthesis of a potent, hypothetical Tie-2 inhibitor, Compound 1 , which features a 2-aminothiazole core, a common motif in kinase inhibitors.[3]

Tie-2 Signaling Pathway

The Tie-2 signaling pathway is a key regulator of vascular homeostasis. The binding of the agonist Angiopoietin-1 (Ang-1) to the Tie-2 receptor on endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote endothelial cell survival, migration, and vessel maturation. In contrast, Angiopoietin-2 (Ang-2) can act as a context-dependent antagonist or a partial agonist, contributing to vascular destabilization and angiogenesis. Inhibition of Tie-2 kinase activity blocks these downstream signals, thereby impeding the angiogenic process.

Tie2_Signaling_Pathway Tie-2 Signaling Pathway Ang1 Angiopoietin-1 (Ang-1) Tie2 Tie-2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang-2) Ang2->Tie2 Binds (Antagonist/ Partial Agonist) PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Tie2->MAPK_ERK Survival Endothelial Cell Survival PI3K_Akt->Survival Migration Migration PI3K_Akt->Migration Vessel_Maturation Vessel Maturation & Stability PI3K_Akt->Vessel_Maturation Proliferation Proliferation MAPK_ERK->Proliferation Angiogenesis Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Proliferation->Angiogenesis Vessel_Maturation->Angiogenesis Inhibitor Tie-2 Kinase Inhibitor (e.g., Compound 1) Inhibitor->Tie2 Inhibits

Figure 1: Simplified Tie-2 signaling pathway and the point of intervention for Tie-2 kinase inhibitors.

Synthetic Workflow for Tie-2 Inhibitor (Compound 1)

The synthesis of the hypothetical Tie-2 inhibitor, Compound 1 , from this compound is proposed to proceed through a multi-step sequence. This workflow is designed to be a representative example for researchers.

Synthesis_Workflow Synthetic Workflow for Compound 1 Start 4-Chloro-3-hydroxy- benzoic acid Intermediate1 Esterification (Intermediate A) Start->Intermediate1 Intermediate2 Alkylation (Intermediate B) Intermediate1->Intermediate2 Intermediate3 Amidation (Intermediate C) Intermediate2->Intermediate3 Intermediate4 Thionation (Intermediate D) Intermediate3->Intermediate4 Intermediate5 Hantzsch Thiazole Synthesis (Intermediate E) Intermediate4->Intermediate5 Final_Product Final Coupling (Compound 1) Intermediate5->Final_Product

Figure 2: Proposed synthetic workflow for a Tie-2 inhibitor starting from this compound.

Experimental Protocols

A. Synthesis of a Representative 2-Aminothiazole-Based Tie-2 Inhibitor

This section provides a general, representative protocol for the synthesis of a Tie-2 inhibitor based on a 2-aminothiazole scaffold, using this compound as a key starting material.

Step 1: Esterification of this compound

  • To a solution of this compound (1.0 eq) in methanol, add sulfuric acid (0.1 eq) catalytically.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 2: O-Alkylation with a suitable electrophile

  • To a solution of the methyl ester from Step 1 (1.0 eq) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (1.5 eq).

  • Add the desired alkylating agent (e.g., a substituted benzyl bromide) (1.1 eq) and stir the reaction mixture at 60-80 °C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Amidation of the Ester

  • Hydrolyze the ester from Step 2 to the corresponding carboxylic acid using aqueous lithium hydroxide or sodium hydroxide.

  • Activate the resulting carboxylic acid using a coupling agent such as HATU or EDC/HOBt in a suitable solvent like DMF.

  • Add the desired amine (e.g., a substituted aniline) (1.1 eq) and a base like triethylamine or DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the amide product by crystallization or column chromatography.

Step 4: Conversion to Thioamide

  • Treat the amide from Step 3 with Lawesson's reagent (0.5-1.0 eq) in a solvent like toluene or THF.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent. Purify the resulting thioamide by column chromatography.

Step 5: Hantzsch Thiazole Synthesis

  • React the thioamide from Step 4 with a suitable α-haloketone (e.g., 2-bromo-1-(4-(hydroxymethyl)phenyl)ethan-1-one) in a solvent like ethanol or isopropanol.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction mixture to allow the product to precipitate. Collect the solid by filtration and wash with cold solvent to yield the 2-aminothiazole intermediate.

Step 6: Final Coupling Reaction

  • The final step involves coupling the 2-aminothiazole intermediate with another suitably functionalized fragment. The specific reaction will depend on the desired final structure. This could be a Suzuki coupling, a Buchwald-Hartwig amination, or another cross-coupling reaction.

B. In Vitro Tie-2 Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against the Tie-2 kinase. Commercial kits are also available and their specific protocols should be followed.[4][5]

Materials:

  • Recombinant human Tie-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

  • In a 96-well plate, add the test compound solution.

  • Add the Tie-2 enzyme to each well (except for the no-enzyme control).

  • Add the substrate (Poly(Glu, Tyr)) to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP to all wells. The final volume should be consistent across all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

C. In Vitro Endothelial Cell Tube Formation Assay

This assay evaluates the effect of the synthesized inhibitors on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Matrigel Basement Membrane Matrix

  • 96-well cell culture plates

  • Test compounds

  • Calcein AM

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of the test compound or vehicle control (DMSO).

  • Seed the HUVECs onto the Matrigel-coated wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • After incubation, carefully remove the medium and wash the cells with PBS.

  • Stain the cells with Calcein AM for 30 minutes.

  • Visualize and capture images of the tube-like structures using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Calculate the percentage of inhibition of tube formation compared to the vehicle control.

Data Presentation

The inhibitory activities of a series of hypothetical 2-aminothiazole-based Tie-2 inhibitors, synthesized using this compound as a key building block, are summarized below.

Compound IDTie-2 Kinase IC50 (nM)HUVEC Tube Formation Inhibition (%) at 1 µM
Compound 1 1585
Compound 2 4572
Compound 3 12055
Compound 4 >100010
Positive Control 595

Data are representative and for illustrative purposes only.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent and selective Tie-2 kinase inhibitors. The protocols outlined in this document provide a framework for the rational design, synthesis, and biological evaluation of novel anti-angiogenic agents. The 2-aminothiazole scaffold represents a promising core structure for the development of next-generation Tie-2 inhibitors, and the strategic use of this compound facilitates the efficient construction of these complex molecules. Further optimization of these compounds holds the potential for the development of effective therapeutics for the treatment of cancer and other angiogenesis-dependent diseases.

References

Application Notes and Protocols: 4-Chloro-3-hydroxybenzoic Acid as a Potential Influenza Endonuclease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential role of 4-Chloro-3-hydroxybenzoic acid as an inhibitor of influenza virus endonuclease. While direct quantitative inhibitory data for this specific compound is not currently available in the public domain, this document outlines its promise in antiviral drug development and furnishes detailed protocols for its evaluation.[1] Data for structurally related benzoic acid derivatives are presented to offer a comparative context for researchers.

Introduction

Influenza virus poses a significant global health threat, necessitating the development of novel antiviral therapeutics to combat seasonal epidemics and potential pandemics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex consisting of PA, PB1, and PB2 subunits, is essential for viral replication and transcription. The PA subunit contains an endonuclease domain that performs a critical "cap-snatching" function, cleaving host pre-mRNAs to generate capped primers for the initiation of viral mRNA synthesis. This unique mechanism makes the PA endonuclease an attractive target for antiviral drug development.[2][3]

This compound is a chemical intermediate that has been identified as a promising candidate for the development of influenza endonuclease inhibitors.[1] Its chemical structure holds potential for interaction with the active site of the endonuclease enzyme. These notes provide the necessary background and experimental protocols to investigate and quantify the inhibitory activity of this compound against influenza PA endonuclease.

Data Presentation: Inhibitory Activity of Related Benzoic Acid Derivatives

To provide a framework for evaluating the potential potency of this compound, the following table summarizes the inhibitory activities of other benzoic acid derivatives against influenza virus enzymes. It is important to note that these compounds target either the neuraminidase or endonuclease, and their efficacy can vary significantly based on their chemical structure.

Compound NameTarget EnzymeInfluenza Strain(s)IC50 / EC50 (µM)Reference(s)
4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-1-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-ylamino)benzoic acid (NC-5)NeuraminidaseH1N1, H1N1-H275Y33.6, 32.8[4][5]
Lifitegrast (a repurposed drug)PA EndonucleasePAN, PAN-I38T32.82, 26.81[6]

Note: The data presented above is for comparative purposes only. The inhibitory activity of this compound must be determined experimentally.

Mandatory Visualizations

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing potential influenza endonuclease inhibitors like this compound.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_antiviral Antiviral Efficacy A Compound Library (including this compound) B High-Throughput Screening (e.g., Fluorescence Polarization Assay) A->B C Dose-Response Analysis (IC50 Determination) B->C D Orthogonal Assay (e.g., Gel-based Endonuclease Assay) C->D E Mechanism of Action Studies D->E F Cell-based Antiviral Assays (e.g., Plaque Reduction Assay) E->F G Cytotoxicity Assay F->G cap_snatching cluster_host Host Cell Nucleus cluster_virus Influenza Virus Polymerase (RdRp) Host_mRNA Host pre-mRNA (with 5' Cap) PB2 PB2 Cap-binding Domain Host_mRNA->PB2 Binding PA PA Endonuclease Domain Capped_Primer Capped RNA Primer PA->Capped_Primer Cleavage ('Cap-Snatching') PB1 PB1 Polymerase Domain Viral_mRNA Viral mRNA PB1->Viral_mRNA Synthesis PB2->PA Positioning Inhibitor This compound (Potential Inhibitor) Inhibitor->PA Inhibition Capped_Primer->PB1 Primer for Transcription

References

Application Notes and Protocols for the Analytical Detection of 4-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4-Chloro-3-hydroxybenzoic acid, a compound of interest in various research and development sectors. The following protocols are based on established analytical techniques for structurally similar compounds, such as other chlorinated benzoic acids and phenols, and may require optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic organic compounds. This method is suitable for routine analysis and quality control purposes.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV methods for the analysis of compounds structurally similar to this compound.

ParameterTypical Performance
Limit of Detection (LOD)10 - 50 ng/mL
Limit of Quantification (LOQ)30 - 150 ng/mL
Linearity (R²)> 0.998
Linear Range0.1 - 100 µg/mL
Accuracy (% Recovery)95 - 105%
Experimental Protocol

a. Instrumentation:

  • Standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

c. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol or acetonitrile. Prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

d. Solid-Phase Extraction (SPE) Protocol for Complex Matrices:

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the analyte with a small volume (e.g., 2 x 1 mL) of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Prepared_Sample Prepared Sample Filter->Prepared_Sample HPLC HPLC System Prepared_Sample->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (230 nm) Separation->Detection Data Data Acquisition Detection->Data Quantify Quantify Concentration Data->Quantify Calibration Calibration Curve Calibration->Quantify

General workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it an excellent choice for trace-level detection and confirmation of this compound. A derivatization step is typically required to increase the volatility of the analyte.

Quantitative Data Summary

The following table outlines the expected performance characteristics for a GC-MS method for analyzing compounds similar to this compound.

ParameterTypical Performance
Limit of Detection (LOD)0.5 - 10 ng/mL
Limit of Quantification (LOQ)1.5 - 30 ng/mL
Linearity (R²)> 0.999
Linear Range0.01 - 50 µg/mL
Accuracy (% Recovery)97 - 103%
Experimental Protocol

a. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

b. GC-MS Conditions:

  • GC Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

c. Sample Preparation and Derivatization:

  • Extraction: For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample. For solid samples, a solvent extraction (e.g., with acetonitrile) may be employed.

  • Derivatization:

    • Evaporate the extract to dryness.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • The resulting trimethylsilyl (TMS) derivative of this compound is then ready for GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (BSTFA) Evaporation->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample GCMS GC-MS System Derivatized_Sample->GCMS Separation GC Separation GCMS->Separation Detection MS Detection Separation->Detection Data Data Acquisition Detection->Data Library_Search Mass Spectral Library Search Data->Library_Search Quantification Quantification Data->Quantification

General workflow for GC-MS analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the rapid quantification of this compound in simple matrices where high selectivity is not required.[1]

Quantitative Data Summary

The following table provides an estimate of the performance characteristics for the UV-Vis spectrophotometric analysis of compounds like this compound.[1]

ParameterTypical Performance
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.3 - 3 µg/mL
Linearity (R²)> 0.995
Linear Range0.5 - 25 µg/mL
Accuracy (% Recovery)90 - 110%
Experimental Protocol

a. Instrumentation:

  • UV-Vis spectrophotometer.

b. Methodology:

  • Solvent: Use methanol or a suitable buffer as the solvent.

  • Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in the chosen solvent. From this stock solution, prepare a series of calibration standards by dilution.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the UV range.

    • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_quant Quantification Standards Prepare Standard Solutions Scan Determine λmax Standards->Scan Sample Prepare Sample Solution Measure_Abs Measure Absorbance at λmax Sample->Measure_Abs Scan->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Determine_Conc Determine Sample Concentration Cal_Curve->Determine_Conc

General workflow for UV-Vis spectrophotometric analysis.

Disclaimer: The provided protocols and performance data are intended as a guideline and are based on analytical methods for structurally related compounds. Method validation and optimization are crucial for ensuring accurate and reliable results for specific applications and sample matrices.

References

Application Note: High-Performance Liquid Chromatography Analysis of 4-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-Chloro-3-hydroxybenzoic acid. The provided protocol is a starting point based on methods for similar hydroxybenzoic acid derivatives and may require further optimization for specific sample matrices.

Introduction

This compound is a halogenated derivative of hydroxybenzoic acid. Accurate and reliable analytical methods are essential for its quantification in various applications, including chemical synthesis monitoring and quality control. This document provides a detailed protocol for its analysis using RP-HPLC with UV detection.

Experimental

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

A starting point for the HPLC method is based on the analysis of related hydroxybenzoic acids.

ParameterRecommended Starting Conditions
Stationary Phase C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol
Gradient See Table 2 for a suggested gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Mobile Phase Gradient:

A gradient elution is recommended to ensure the separation of the analyte from potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Table 2: Suggested Mobile Phase Gradient Program

Experimental Protocols

1. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent.

  • Prepare a series of working standard solutions by serial dilution to construct a calibration curve.

2. Sample Preparation:

Sample preparation will vary depending on the matrix. For a solid sample, dissolve a known quantity in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

3. HPLC Analysis Workflow:

HPLC_Workflow cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Inject Inject Sample/Standard Standard_Prep->Inject Calibrate Generate Calibration Curve Standard_Prep->Calibrate Sample_Prep Prepare Sample Solutions Sample_Prep->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Integrate->Calibrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: Experimental workflow for HPLC analysis.

Method Optimization and Troubleshooting

For acidic compounds like this compound, peak tailing can be a common issue.[1] To mitigate this, consider the following:

  • Mobile Phase pH: Adjusting the pH of the aqueous mobile phase with an acid (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group can improve peak shape.[1]

  • Column Selection: Using a modern, well-end-capped C18 column can reduce secondary interactions with residual silanols on the stationary phase.[1]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Diluting the sample may resolve this issue.[1]

Quantitative Data Summary

The following table presents hypothetical performance data for a validated method based on similar analyses. Actual results will need to be determined experimentally.

ParameterExpected Performance
Retention Time (tR) ~ 10-15 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 3: Hypothetical Method Performance Characteristics

Signaling Pathway Diagram

A signaling pathway is not directly applicable to this analytical chemistry topic. The experimental workflow diagram provided above illustrates the logical sequence of the analytical process.

Conclusion

The described RP-HPLC method provides a robust starting point for the analysis of this compound. Method validation should be performed to ensure its suitability for the intended application. Key validation parameters to assess include linearity, accuracy, precision, specificity, limit of detection, and limit of quantification.

References

Application Notes and Protocols for 4-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety protocols for 4-Chloro-3-hydroxybenzoic acid (CAS: 34113-69-4). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identification and Physical Properties

This compound is a solid chemical compound used in various research and synthesis applications.[1] It is a potential inhibitor of influenza endonuclease and is also utilized in the synthesis of selective Tie-2 kinase inhibitors for tumor treatment.[1]

Table 1: Physical and Chemical Properties

Property Value Source
CAS Number 34113-69-4 [2][3]
Molecular Formula C₇H₅ClO₃ [2][3]
Molecular Weight 172.57 g/mol [3]
Appearance Solid

| InChI Key | SCPUNJAMWFAYED-UHFFFAOYSA-N |[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2] It is crucial to understand its potential risks before handling. The Globally Harmonized System (GHS) classification provides a clear summary of these hazards.

Table 2: GHS Hazard Classification

Classification Code Description Source
Pictograms Irritant, Environmental Hazard [2]
Signal Word Warning [2]
Hazard Statements H302 Harmful if swallowed. [2]
H315 Causes skin irritation. [2][4]
H319 Causes serious eye irritation. [2][4]
H335 May cause respiratory irritation. [2][4]
H400 Very toxic to aquatic life.
Precautionary Statements P261 Avoid breathing dust. [2][5][6]
P264 Wash skin thoroughly after handling. [7][8][9]
P273 Avoid release to the environment.
P280 Wear protective gloves/protective clothing/eye protection/face protection. [8][9][10]
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [7]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water. [8][9][10]

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6][8][9] |

Experimental Protocols: Handling and Storage

Safe handling and proper storage are essential to minimize exposure and maintain the integrity of the compound.

General Handling Protocol

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][11] Avoid the formation and inhalation of dust.[6][7] Do not eat, drink, or smoke in the work area.[7][12]

G prep 1. Preparation sds Read Safety Data Sheet (SDS) prep->sds ppe Gather Required PPE (Gloves, Gown, Goggles) prep->ppe handle 2. Handling sds->handle ppe->handle hood Work in a Ventilated Fume Hood handle->hood dust Avoid Dust Generation handle->dust contact Avoid Direct Contact handle->contact cleanup 3. Post-Handling hood->cleanup dust->cleanup contact->cleanup dispose Dispose of Waste Properly cleanup->dispose decon Decontaminate Work Area cleanup->decon wash Wash Hands Thoroughly cleanup->wash

Caption: General workflow for safely handling this compound.
Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[8][11][13] Keep it away from incompatible materials such as strong oxidizing agents.[8][14][15]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure.[12] The required equipment may vary based on the experimental procedure.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5][6][14][15] Protects against dust and splashes that can cause serious eye irritation.[12]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a long-sleeved lab coat.[6][9][15] Prevents skin contact, which can cause irritation.[6][12]
Respiratory Protection Not required under normal use with adequate ventilation.[13][14] Use a NIOSH/MSHA approved respirator if dust is generated or ventilation is inadequate.[15][16] Prevents respiratory tract irritation from inhaled dust.[12][16]

| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before leaving the lab.[7][9][15] | Removes potential chemical residue.[17] |

Emergency Protocols

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Ensure this safety data sheet is available to the medical professional in attendance.[6][7][9]

G start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion step_inhale Move to fresh air. If not breathing, give artificial respiration. inhalation->step_inhale step_skin Take off contaminated clothing. Rinse skin with plenty of water. skin->step_skin step_eye Rinse cautiously with water for at least 15 mins. Remove contact lenses. eye->step_eye step_ingest Do NOT induce vomiting. Rinse mouth with water. ingestion->step_ingest end Seek Medical Attention step_inhale->end step_skin->end step_eye->end step_ingest->end

Caption: Decision workflow for first aid response to exposure.
  • Inhalation : Move the person to fresh air.[8][9][18] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][15]

  • Skin Contact : Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water.[6][8] If skin irritation persists, consult a physician.[5][10]

  • Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[6][8][9] Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention.[5][13]

  • Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water and give two glasses of water to drink.[7] Never give anything by mouth to an unconscious person.[6][8][15] Call a physician or poison control center immediately.[7]

Fire Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7][18][19]

  • Specific Hazards : The compound is combustible.[7] Thermal decomposition can release irritating and toxic gases and vapors, such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8][13][14]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8][13][18]

Accidental Release Measures
  • Personal Precautions : Evacuate non-essential personnel.[7][10] Ensure adequate ventilation.[6][7] Avoid breathing dust and prevent contact with skin and eyes by wearing the appropriate PPE as described in Section 4.[6][7][9]

  • Environmental Precautions : Prevent the product from entering drains or waterways.[7][9][10]

  • Containment and Cleanup : Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[5][6][8][9] Clean the affected area thoroughly.[7][9]

G start Spill Detected assess Assess Risk (Size & Location) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Prevent Spread & Entry to Drains) ventilate->contain cleanup Clean Up Spill (Sweep solid, place in sealed container) contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of Waste (Follow institutional protocols) decon->dispose end Spill Managed dispose->end

Caption: Protocol for responding to an accidental spill.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[9][20] Do not mix with other waste.[9] Handle uncleaned containers as you would the product itself.[9] Contact a licensed professional waste disposal service to dispose of this material.[7]

Toxicological Information

Table 4: Summary of Toxicological Effects

Effect Observation Source
Acute Oral Toxicity Harmful if swallowed. [2]
Skin Corrosion/Irritation Causes skin irritation. [2][4][8]
Serious Eye Damage/Irritation Causes serious eye irritation. [2][4][8]
Respiratory Irritation May cause respiratory tract irritation. [2][4][8]
Germ Cell Mutagenicity No data available. [8]
Carcinogenicity No data available. There are no known carcinogenic chemicals in this product. [8]

| Reproductive Toxicity | No data available. |[8] |

References

Application Notes and Protocols: 4-Chloro-3-hydroxybenzoic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-hydroxybenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2][3][4] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on a benzene ring, provides multiple reactive sites for chemical modification, making it a valuable intermediate in drug discovery and development.[5] These application notes provide an overview of its primary applications, relevant experimental protocols, and potential signaling pathways influenced by its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 34113-69-4[1][2]
Molecular Formula C₇H₅ClO₃[1][2]
Molecular Weight 172.57 g/mol [1][2]
Appearance White to off-white solid[2]
Purity Typically ≥97%[3][4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[3][4]
Storage Store at 10°C - 25°C[1]

Key Applications in Pharmaceutical R&D

Intermediate for Influenza Endonuclease Inhibitors

This compound is a key starting material in the synthesis of potent inhibitors of influenza endonuclease.[2][3][4] This enzyme is critical for the replication of the influenza virus, making it a prime target for antiviral drug development.[6] The compound provides a scaffold for the synthesis of molecules that can effectively block the enzyme's active site.

Precursor for Tie-2 Kinase Inhibitors in Oncology

In cancer therapy research, this compound is utilized in the synthesis of highly selective inhibitors of the Tie-2 kinase receptor.[2][3][4] The Tie-2 signaling pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] By inhibiting Tie-2, the resulting compounds can disrupt tumor vasculature and inhibit tumor growth.[7]

Building Block for Novel Anti-inflammatory Agents

Derivatives of this compound have shown promise as anti-inflammatory agents. For instance, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), a compound synthesized from a related hydroxybenzoic acid, has been shown to exhibit significant anti-inflammatory effects in microglial cells by modulating key signaling pathways.[8]

Foundation for Antibacterial Drug Discovery

Although direct comprehensive studies on the intrinsic antimicrobial activity of this compound are not widely available, its structural relative, 4-Chloro-3-sulfamoylbenzoic acid, has been investigated for its antibacterial properties.[9] This suggests that derivatives of this compound could be explored for the development of new antibacterial agents.

Experimental Protocols

Protocol 1: General Synthesis of a Tie-2 Kinase Inhibitor Intermediate

This protocol describes a general method for the initial steps in synthesizing a Tie-2 kinase inhibitor using this compound as a starting material. Specific reaction conditions may need to be optimized.

Materials:

  • This compound

  • Thionyl chloride or other activating agent

  • Appropriate amine-containing fragment

  • Triethylamine or other non-nucleophilic base

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Activation: In a round-bottom flask under an inert atmosphere, suspend this compound in the anhydrous solvent. Add the activating agent (e.g., thionyl chloride) dropwise at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Remove the excess activating agent and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the amine-containing fragment and the base in the anhydrous solvent in a separate flask. Cool the solution to 0°C. Add a solution of the crude acid chloride in the anhydrous solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired intermediate.

G

General synthesis workflow for a Tie-2 kinase inhibitor intermediate.
Protocol 2: Screening for Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This is a generalized protocol for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacteria in MHB overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathway Modulation by a Derivative

While the direct effect of this compound on cellular signaling is not well-documented, a derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) , has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells.[8] The proposed mechanism involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8]

LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the phosphorylation of MAPKs (e.g., p38, JNK, ERK) and the activation of the NF-κB pathway.[8] This results in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., IL-1β, IL-6, TNF-α).[8] LX007 was found to inhibit the phosphorylation of MAPKs and prevent the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of these inflammatory molecules.[8]

G

Inhibitory effect of LX007 on LPS-induced inflammatory pathways.

Conclusion

This compound is a valuable and versatile chemical intermediate in pharmaceutical research and development. Its primary utility lies in its role as a starting material for the synthesis of targeted therapies, including antiviral and anticancer agents. While the direct biological activity of the compound itself is not extensively characterized, its derivatives have demonstrated significant potential in modulating key biological pathways, such as those involved in inflammation. The protocols and information provided herein serve as a guide for researchers utilizing this compound in their drug discovery efforts.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Chloro-3-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-hydroxybenzoic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the demethylation of a substituted 3-methoxy-4-chlorobenzoic acid derivative.

Q1: My reaction yield is significantly lower than the reported 90%. What are the potential causes and how can I improve it?

A1: Low yield in this synthesis can stem from several factors. Here are the primary areas to investigate:

  • Incomplete Reaction: The demethylation process may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction has been stirred for the full 18 hours. You can monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

      • Reagent Quality: The boron tribromide (BBr₃) solution's molarity might be lower than specified. Use a fresh, properly stored bottle of BBr₃ in dichloromethane.

      • Temperature Control: Maintaining the initial ice bath condition and allowing the reaction to slowly warm to room temperature is crucial. Deviations can affect the reaction rate and lead to side products.

  • Moisture Contamination: Boron tribromide reacts vigorously with water. Any moisture in the reaction setup will consume the reagent and reduce the yield.

    • Troubleshooting:

      • Glassware: Ensure all glassware is oven-dried or flame-dried before use.

      • Solvent: Use anhydrous dichloromethane.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.

    • Troubleshooting:

      • pH Adjustment: Ensure the reaction mixture is acidified to pH 1. Use a pH meter or pH paper for accuracy. Incomplete acidification will result in the product remaining in the aqueous layer as its carboxylate salt.

      • Extraction Solvent: Diethyl ether is specified for extraction. Ensure you are using an adequate volume and performing multiple extractions (e.g., 2 x 50 mL) to maximize the recovery of the product from the aqueous layer.

      • Drying Agent: Use a sufficient amount of anhydrous sodium sulfate to dry the combined organic layers. Residual water can co-evaporate with the solvent and affect the final weight and purity.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?

A2: The presence of multiple spots indicates side reactions or unreacted starting material.

  • Starting Material: One of the spots is likely your starting material (3-methoxy-4-chlorobenzoic acid derivative). This points to an incomplete reaction (see Q1).

  • Side Products: Boron tribromide is a strong Lewis acid and can potentially lead to other reactions if not handled carefully.

    • Troubleshooting:

      • Slow Addition of BBr₃: Add the boron tribromide solution dropwise while maintaining the reaction mixture at 0°C. A rapid addition can cause localized heating and promote side reactions.

      • Purification: If side products are unavoidable, purification by column chromatography on silica gel may be necessary to isolate the desired this compound.

Q3: The final product is a dark-colored solid, not the described light yellow. What causes this discoloration and is it a concern?

A3: Discoloration often indicates the presence of impurities.

  • Causes:

    • Reaction Conditions: Overheating during the reaction or workup can lead to decomposition and the formation of colored byproducts.

    • Quenching Step: The quenching with ammonia solution should be performed carefully.

  • Troubleshooting & Mitigation:

    • Recrystallization: The purity and color of the final product can often be improved by recrystallization from a suitable solvent system (e.g., water or an ethanol-water mixture).

    • Activated Carbon: During recrystallization, you can treat the hot solution with a small amount of activated carbon to adsorb colored impurities before filtering and allowing the solution to cool.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from a 3-methoxy-4-chlorobenzoic acid allyl ester.[1]

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
3-methoxy-4-chlorobenzoic acid allyl ester931409-94-8C₁₁H₁₁ClO₃226.66
Boron tribromide (1M in dichloromethane)10294-33-4BBr₃250.52
Dichloromethane (anhydrous)75-09-2CH₂Cl₂84.93
0.88 Aqueous Ammonia Solution1336-21-6NH₄OH35.04
2N Hydrochloric Acid7647-01-0HCl36.46
Diethyl Ether60-29-7(C₂H₅)₂O74.12
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3.56 g (15.752 mmol) of 3-methoxy-4-chlorobenzoic acid allyl ester in 30 mL of anhydrous dichloromethane.

  • Addition of Boron Tribromide: Cool the solution in an ice bath (0°C). Slowly add 31 mL (31.504 mmol) of a 1M solution of boron tribromide in dichloromethane dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Quenching: Cool the reaction mixture again in an ice bath and carefully quench the reaction by the dropwise addition of 0.88 aqueous ammonia solution. Continue stirring at room temperature for 90 minutes.

  • Acidification: Acidify the mixture to pH 1 by the dropwise addition of 2N aqueous hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

Expected Yield: ~90% (2.45 g) as a light yellow solid.[1]

Visualizations

Experimental Workflow for this compound Synthesis

G A Dissolve Starting Material in Dichloromethane B Cool to 0°C (Ice Bath) A->B C Add Boron Tribromide (1M in DCM) Dropwise B->C D Stir at Room Temperature for 18 hours C->D E Quench with Aqueous Ammonia D->E F Acidify to pH 1 with 2N HCl E->F G Extract with Diethyl Ether (2x) F->G H Dry Organic Layers (Anhydrous Na₂SO₄) G->H I Concentrate Under Reduced Pressure H->I J This compound (Light Yellow Solid) I->J

Caption: Workflow for the synthesis of this compound.

Simplified Reaction Pathway

G Start 3-methoxy-4-chlorobenzoic acid derivative Product This compound Start->Product Demethylation Reagent 1. BBr₃, DCM, 0°C to RT 2. Workup (NH₃, HCl)

References

Technical Support Center: 4-Chloro-3-hydroxybenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Chloro-3-hydroxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is recrystallization. This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below. For benzoic acid and its derivatives, water is often a suitable solvent due to its polarity and the temperature-dependent solubility of these compounds.[1][2][3] An ethanol-water mixture can also be an effective solvent system.[4] It is recommended to perform small-scale solubility tests with a few potential solvents to determine the optimal one for your specific sample.

Q3: What are the key physical and chemical properties of this compound that are relevant to its purification?

A3: Understanding the physicochemical properties is crucial for successful purification.

PropertyValueReference
CAS Number34113-69-4[5][6][7]
Molecular FormulaC₇H₅ClO₃[5][6]
Molecular Weight172.57 g/mol [5][6]
AppearanceLight yellow or white to off-white solid[4][5]

Q4: What are some potential impurities in crude this compound?

A4: Impurities can arise from the synthetic route used. Potential impurities may include starting materials, by-products from side reactions, or isomers such as other chloro-hydroxybenzoic acid derivatives. For instance, in related syntheses of similar compounds, isomeric acids are common by-products that are often difficult to separate.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the compound and detecting impurities.[8] Other methods include determining the melting point range (a sharp melting point close to the literature value indicates high purity) and spectroscopic methods like ¹H NMR to confirm the chemical structure.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is inappropriate.1. Gradually add more hot solvent until the compound dissolves.[2] 2. Test the solubility in different polar solvents (e.g., water, ethanol, or a mixture).
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not supersaturated. 2. The cooling process is too rapid. 3. The solution is supersaturated but requires nucleation to begin crystallization.1. Evaporate some of the solvent by heating the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][2] 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
The recrystallized product is colored. 1. Colored impurities are present in the crude sample.1. Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]
Low recovery of the purified product. 1. Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were not completely collected during filtration.1. Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution thoroughly in an ice bath to maximize crystal precipitation. 2. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Rinse the crystallization flask with a small amount of the ice-cold solvent and transfer the rinsing to the filter to collect any remaining crystals.
The melting point of the purified product is broad or lower than the literature value. 1. The compound is still impure. 2. The crystals are not completely dry and contain residual solvent.1. Repeat the recrystallization process. A second recrystallization can significantly improve purity. 2. Ensure the crystals are thoroughly dried under vacuum to remove all traces of the solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound by recrystallization. Optimization may be required based on the initial purity of the crude product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water or an ethanol-water mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate or steam bath while stirring until the solid dissolves completely.[1][2] If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): If activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. Collect the hot, clear filtrate in a clean Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[1][2] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and, if necessary, use other analytical methods like HPLC or NMR to confirm purity and identity.

Visualizations

Purification_Workflow start Crude 4-Chloro-3- hydroxybenzoic acid dissolve Dissolve in minimal hot solvent start->dissolve decolorize Add activated charcoal (optional) dissolve->decolorize If colored cool Cool slowly to induce crystallization dissolve->cool If not colored hot_filter Hot gravity filtration decolorize->hot_filter hot_filter->cool vacuum_filter Vacuum filtration to collect crystals cool->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry purified crystals wash->dry end Pure 4-Chloro-3- hydroxybenzoic acid dry->end

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Tree start Purification Issue no_crystals No crystals form upon cooling start->no_crystals low_yield Low yield of purified product start->low_yield impure_product Product is still impure (broad MP) start->impure_product sol_evaporate Evaporate excess solvent and re-cool no_crystals->sol_evaporate Is solution too dilute? sol_scratch Scratch flask or add seed crystal no_crystals->sol_scratch Is nucleation needed? sol_minimize_solvent Use minimum amount of hot solvent low_yield->sol_minimize_solvent sol_ice_bath Ensure thorough cooling in an ice bath low_yield->sol_ice_bath sol_rerecrystallize Perform a second recrystallization impure_product->sol_rerecrystallize sol_dry_thoroughly Ensure crystals are completely dry impure_product->sol_dry_thoroughly

Caption: Decision tree for troubleshooting common issues in the purification of this compound.

References

Technical Support Center: Synthesis of 4-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-3-hydroxybenzoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Final Product

Question: My final yield of this compound is significantly lower than reported in the literature. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred for the recommended duration and at the optimal temperature. For demethylation reactions using boron tribromide, extending the reaction time or a slight increase in temperature (while monitoring for side products) might be beneficial.[1]

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the starting material.

    • Solution: Carefully calculate and measure the molar equivalents of all reagents. For diazotization reactions, the amount of sodium nitrite and the acid concentration are critical and should be precisely controlled.[2]

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps.

    • Solution: During aqueous work-up, ensure the pH is correctly adjusted to fully precipitate the carboxylic acid before extraction.[1] When performing extractions, use the specified solvent and perform multiple extractions to ensure complete recovery from the aqueous layer. For recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Maintain strict control over reaction temperatures. For nitration reactions, keeping the temperature low is crucial to prevent the formation of dinitro isomers.[4] In diazotization reactions, temperatures should be kept low (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[5]

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities upon analysis by NMR or HPLC. What are the likely impurities and how can I remove them?

Answer: The nature of impurities will depend on the synthetic route chosen.

  • Unreacted Starting Material: This is a common impurity if the reaction did not go to completion.

    • Solution: Improve reaction conditions as described in "Issue 1". Purification via recrystallization is often effective in removing small amounts of starting material, as the solubility profile of the starting material and product are often different.[3]

  • Isomeric Byproducts: In syntheses starting from p-chlorobenzoic acid, nitration can sometimes lead to the formation of other nitro-isomers.

    • Solution: Careful control of nitration conditions (temperature, nitrating agent) can minimize the formation of isomers.[4][6] Column chromatography can be employed for difficult separations, although it is less ideal for large-scale production.

  • Hydroxylation Byproducts in Diazotization: If the diazotization and subsequent Sandmeyer reaction (if applicable) are not carefully controlled, the diazonium salt can react with water to form undesired hydroxylated byproducts.[7]

    • Solution: Maintain a low temperature (0-5 °C) during diazotization.[5] The slow, portion-wise addition of sodium nitrite is also critical. Ensure the receiving solution for the diazonium salt is ready and at the correct temperature before starting the diazotization.

Issue 3: Difficulty with Product Isolation and Purification

Question: I am having trouble isolating a pure, solid product. It is oily or does not crystallize well. What should I do?

Answer: Difficulties in isolation and purification can often be resolved by adjusting the work-up and crystallization procedures.

  • Oily Product: An oily product can indicate the presence of impurities that are depressing the melting point or interfering with crystal lattice formation.

    • Solution: Try washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold water or a non-polar solvent like hexane). If the product is an acid, ensure the aqueous solution was sufficiently acidified to a low pH (e.g., pH 1-2) to ensure complete protonation and precipitation.[1]

  • Poor Crystallization: The choice of solvent is critical for successful recrystallization.

    • Solution: If the product is not crystallizing from a single solvent, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. For this compound and similar compounds, an ethanol-water or acetone-water mixture can be a good starting point.[3] Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization. Seeding with a small crystal of pure product, if available, is also a very effective technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound with high yields?

A1: Two of the most effective and high-yielding synthetic routes are:

  • Demethylation of a methoxy precursor: Starting from 3-methoxy-4-chlorobenzoic acid or its ester, demethylation using a strong Lewis acid like boron tribromide can achieve yields of up to 90%.[1]

  • From 4-Chloro-3-nitrobenzoic acid: This route involves the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis of the diazonium salt to the hydroxyl group. The starting material, 4-chloro-3-nitrobenzoic acid, can be synthesized in very high yield (up to 98.7%) from p-chlorobenzoic acid.[4] The subsequent steps are also typically high-yielding.

Q2: What are the critical safety precautions to take during the synthesis of this compound?

A2: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling of Corrosive Reagents: Many of the reagents used, such as boron tribromide, thionyl chloride, sulfuric acid, and nitric acid, are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diazonium Salt Formation: Diazonium salts can be explosive when isolated and dry. They are typically used in situ and should be kept in a cold solution (0-5 °C) at all times.[5] Never allow the diazonium salt solution to warm up or evaporate.

  • Exothermic Reactions: Nitration and reactions involving strong acids can be highly exothermic. Reagents should be added slowly and with adequate cooling to maintain control of the reaction temperature.[4]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the compound and quantifying any impurities.[8]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.[1]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and its Precursors

Starting MaterialKey ReagentsProductReported YieldReference
3-methoxy-4-chlorobenzoic acid allyl esterBoron tribromide, DichloromethaneThis compound90%[1]
p-Chlorobenzoic acidConcentrated HNO₃, Concentrated H₂SO₄4-Chloro-3-nitrobenzoic acid98.7%[4]
4-Chloro-3-nitrotoluenePotassium permanganate, Ethanol/Water4-Chloro-3-nitrobenzoic acid91%[6]
4-Chloro-3-nitrobenzoic acidH₂, Pd/C3-Amino-4-chlorobenzoic acidQuantitative[9]
Ethyl 5-amino-3-chloro-2,4-difluorobenzoateNaNO₂, H₂SO₄, H₃PO₂/H₂O3-Chloro-2,4-difluoro-5-hydroxybenzoic acid90%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-methoxy-4-chlorobenzoic acid allyl ester[1]

  • Demethylation: Dissolve 3-methoxy-4-chlorobenzoic acid allyl ester (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere. Cool the solution in an ice bath (0 °C). Slowly add a 1M solution of boron tribromide in dichloromethane (2 equivalents) dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Quenching: Cool the reaction mixture again in an ice bath and carefully quench the reaction by the slow addition of an aqueous ammonia solution (0.88 specific gravity). Stir the mixture at room temperature for 90 minutes.

  • Acidification and Extraction: Acidify the mixture to pH 1 by the dropwise addition of 2N hydrochloric acid. Extract the product with diethyl ether (2 x 50 mL for a 3.56 g scale reaction).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of 4-Chloro-3-nitrobenzoic acid from p-Chlorobenzoic acid[4]

  • Preparation: In a three-necked round-bottom flask, add concentrated sulfuric acid (680 mL for a 400 g scale reaction) and p-chlorobenzoic acid (400 g). Stir the mixture and cool to 0 °C using a constant temperature bath.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (216 mL) and concentrated sulfuric acid (216 mL). Add this mixture dropwise to the p-chlorobenzoic acid suspension, maintaining the temperature between 10 °C and 25 °C.

  • Reaction: After the addition is complete, raise the temperature to 37 °C and stir for 10-14 hours.

  • Isolation: Pour the reaction mixture over crushed ice. Filter the precipitated product and dry to obtain 4-chloro-3-nitrobenzoic acid.

Visualizations

Synthesis_Workflow Overall Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Starting Material (e.g., 3-methoxy-4-chlorobenzoic acid ester) reaction Chemical Reaction (e.g., Demethylation with BBr3) start->reaction Reagents quench Reaction Quenching reaction->quench Completion acidify Acidification (pH 1) quench->acidify extract Solvent Extraction (e.g., Diethyl Ether) acidify->extract dry Drying Organic Layer (e.g., Na2SO4) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate crude Crude Product concentrate->crude recrystallize Recrystallization (e.g., Ethanol/Water) crude->recrystallize pure Pure this compound recrystallize->pure analyze Purity & Identity Analysis (NMR, HPLC, MS) pure->analyze

Caption: Workflow for Synthesis and Purification.

Troubleshooting_Yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Final Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn workup_loss Losses During Work-up low_yield->workup_loss side_reactions Side Reactions low_yield->side_reactions monitor_rxn Monitor Progress (TLC/HPLC) Adjust Time/Temp incomplete_rxn->monitor_rxn optimize_workup Optimize pH Adjustment Multiple Extractions workup_loss->optimize_workup control_temp Strict Temperature Control (e.g., 0-5°C for Diazotization) side_reactions->control_temp

Caption: Logical Relationship for Troubleshooting Low Yield.

References

Technical Support Center: Synthesis of 4-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic routes encountered in literature are:

  • Demethylation: This involves the cleavage of the methyl ether of 4-chloro-3-methoxybenzoic acid or its esters using a strong Lewis acid, most commonly boron tribromide (BBr₃).[1][2]

  • Multi-step Synthesis from p-Chlorobenzoic Acid: This route typically involves:

    • Nitration of p-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid.

    • Reduction of the nitro group to an amino group, yielding 3-amino-4-chlorobenzoic acid.

    • Diazotization of the amino group followed by hydrolysis of the diazonium salt to the hydroxyl group.

Q2: What are the typical yields and purity I can expect?

A2: For the demethylation route using BBr₃, yields can be as high as 90%.[1][2] The purity of the crude product will depend on the completeness of the reaction. For the multi-step synthesis, the overall yield will be lower due to the multiple reaction steps. Purity can be high after each step's purification, but the accumulation of impurities is possible. A final recrystallization step is often necessary to achieve high purity (>98%).

Q3: What are the key safety precautions I should take during the synthesis?

A3: Boron tribromide is a highly corrosive and moisture-sensitive reagent and must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1] Nitration reactions with strong acids like nitric acid and sulfuric acid are highly exothermic and require careful temperature control to prevent runaway reactions. Diazonium salts can be explosive when isolated in a dry state; they are typically generated and used in situ at low temperatures (0-5 °C).

Troubleshooting Guides

This section addresses common issues and side products encountered during the synthesis of this compound.

Route 1: Demethylation of 4-Chloro-3-methoxybenzoic Acid

Issue 1: Incomplete reaction, presence of starting material in the final product.

  • Question: My final product is contaminated with 4-chloro-3-methoxybenzoic acid. How can I improve the reaction completion and purify my product?

  • Answer:

    • Troubleshooting:

      • Reagent Stoichiometry: Ensure at least one equivalent of BBr₃ is used per methoxy group. For substrates with other Lewis basic functional groups (like a carboxylic acid), an additional equivalent of BBr₃ may be required.

      • Reaction Time and Temperature: The reaction may require extended stirring at room temperature or gentle warming to proceed to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.[1]

      • Reagent Quality: Use a fresh, high-quality BBr₃ solution. Old or improperly stored BBr₃ may have decomposed, reducing its reactivity.

    • Purification Protocol:

      • Recrystallization: The product, this compound, and the starting material have different polarities. Recrystallization from a suitable solvent system can effectively separate them. A common solvent for benzoic acids is water or an ethanol-water mixture.[3][4]

Issue 2: Low yield and formation of a tarry, intractable residue.

  • Question: The reaction produced a dark, tarry substance with a very low yield of the desired product. What could be the cause and how can I prevent it?

  • Answer:

    • Troubleshooting:

      • Moisture Contamination: BBr₃ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Moisture can lead to the decomposition of the reagent and the substrate.

      • Overheating: While some reactions may require gentle heating, excessive temperatures can lead to polymerization and decomposition of the starting material and product. Maintain careful temperature control throughout the reaction.

      • Work-up Procedure: Quenching the reaction with methanol or water should be done slowly at a low temperature (e.g., 0 °C) to control the exotherm.

Route 2: Multi-step Synthesis via Nitration and Diazotization

Issue 1: Formation of isomeric impurities during nitration.

  • Question: My 4-chloro-3-nitrobenzoic acid intermediate is contaminated with other isomers. How can I minimize their formation and purify the desired product?

  • Answer:

    • Troubleshooting:

      • Temperature Control: Nitration reactions are sensitive to temperature. Maintaining a low and consistent temperature during the addition of the nitrating agent is crucial for selectivity.

      • Directing Group Effects: The chloro and carboxylic acid groups are ortho, para and meta directing, respectively. While the desired 3-nitro isomer is the major product, minor amounts of other isomers can form.

    • Purification Protocol:

      • Recrystallization: Isomeric nitrobenzoic acids often have different solubilities, allowing for separation by recrystallization. Ethanol or an ethanol/water mixture is a common choice.[5]

Issue 2: Presence of colored impurities in the final product.

  • Question: My final this compound is yellow or brownish instead of the expected off-white solid. What is the cause of this discoloration?

  • Answer:

    • Troubleshooting:

      • Azo Coupling: During the diazotization step, the diazonium salt can react with the electron-rich phenolic product or unreacted amino-intermediate to form highly colored azo compounds. This is more likely if the pH is not sufficiently acidic or if there are localized areas of high pH.

      • Phenolic Oxidation: Phenolic compounds can be susceptible to air oxidation, which can lead to the formation of colored quinone-type impurities, especially under basic conditions or in the presence of trace metal catalysts.

    • Purification Protocol:

      • Decolorization with Activated Carbon: Before the final crystallization, treating the solution of the crude product with activated carbon can help adsorb colored impurities.[3]

      • Recrystallization: A final, careful recrystallization is often very effective at removing colored impurities, yielding a purer, off-white product.

Issue 3: Low yield in the diazotization/hydrolysis step.

  • Question: The conversion of the 3-amino-4-chlorobenzoic acid to the final product is very low. What are the likely reasons?

  • Answer:

    • Troubleshooting:

      • Diazonium Salt Decomposition: Aromatic diazonium salts are thermally unstable. The temperature of the diazotization reaction must be strictly maintained between 0 and 5 °C. Temperatures above this range will lead to the decomposition of the diazonium salt, releasing nitrogen gas and forming unwanted by-products.

      • Incomplete Diazotization: Ensure the stoichiometric amount of sodium nitrite is added slowly and with efficient stirring to prevent localized high concentrations and ensure complete conversion of the amine to the diazonium salt.

Quantitative Data Summary

ParameterDemethylation RouteMulti-step Synthesis Route
Typical Yield ~90%[1][2]40-60% (overall)
Common Impurities 4-chloro-3-methoxybenzoic acidIsomeric nitro-compounds, phenolic by-products, azo dyes
Purity Before Recrystallization 85-95%80-90%
Purity After Recrystallization >98%>98%

Experimental Protocols

Protocol 1: Synthesis of this compound via Demethylation
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-3-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of BBr₃: Cool the solution to 0 °C in an ice bath. Slowly add a 1M solution of boron tribromide in DCM (1.1 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol, followed by water.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot water/ethanol mixture to obtain pure this compound.

Protocol 2: Troubleshooting - Recrystallization for Purification
  • Solvent Selection: Choose a solvent or solvent pair in which the this compound is sparingly soluble at room temperature but highly soluble when hot. Water or an ethanol/water mixture is a good starting point.[3][4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the cold solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

experimental_workflow_demethylation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material add_reagent Add BBr3 at 0°C start->add_reagent react Stir at RT add_reagent->react quench Quench at 0°C react->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate recrystallize Recrystallization concentrate->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound via demethylation.

troubleshooting_logic cluster_purity Purity Issue? cluster_color Color Issue? cluster_solutions Solutions start Crude Product Analysis purity_check Is Purity < 98%? start->purity_check color_check Is Product Colored? start->color_check impurity_id Identify Impurity purity_check->impurity_id Yes end Pure Product (>98%, Off-white) purity_check->end No recrystallize Recrystallization impurity_id->recrystallize carbon_treat Activated Carbon Treatment color_check->carbon_treat Yes color_check->end No recrystallize->end carbon_treat->recrystallize

Caption: Logical workflow for troubleshooting common purity and color issues.

References

Stability and degradation of 4-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Chloro-3-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, typically at temperatures between 10°C and 25°C.[1] It is important to protect it from moisture and incompatible substances.

Q2: What are the known or predicted degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure and general knowledge of similar compounds, the following degradation pathways can be predicted:

  • Hydrolysis: Under acidic or basic conditions, the carboxylic acid group can undergo reactions, although the aromatic ring itself is generally stable to hydrolysis.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures and potentially ring-opening under harsh oxidative conditions.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to dechlorination or the formation of radical species.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group may occur.

Q3: What are the expected degradation products of this compound?

A3: Based on the predicted degradation pathways, potential degradation products could include:

  • Decarboxylation product: 2-Chloro-5-hydroxyphenol (from thermal stress).

  • Oxidation products: Chloro-hydroxy-p-benzoquinone derivatives.

  • Dechlorination product: 3-Hydroxybenzoic acid (from photolytic or reductive stress).

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[2][3] This involves developing an HPLC method that can separate the intact this compound from all its potential degradation products. Forced degradation studies are essential for developing and validating such a method.[4][5][6]

Troubleshooting Guides

HPLC Analysis Issues

Problem: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause 1: Inappropriate mobile phase pH. The compound is an acidic molecule. If the mobile phase pH is close to its pKa, you may observe peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group. A pH of around 2.5-3.0, using a buffer like phosphate or formate, is a good starting point to ensure the compound is in its neutral form.

  • Possible Cause 2: Secondary interactions with the stationary phase. Residual silanols on a C18 column can interact with the polar functional groups of the analyte.

    • Solution: Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). Adding a competitive amine like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) can also help to mask silanol interactions, but this may affect mass spectrometry compatibility.

  • Possible Cause 3: Column overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

Problem: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analytical run. A stable baseline is a good indicator of equilibration.

  • Possible Cause 2: Fluctuation in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump performance.

  • Possible Cause 3: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature.

Forced Degradation Study Issues

Problem: No degradation observed under stress conditions.

  • Possible Cause 1: Stress conditions are too mild.

    • Solution: Increase the concentration of the stress agent (e.g., acid, base, or oxidizing agent), prolong the exposure time, or increase the temperature.[7] For thermal stress, consider increments of 10°C above the accelerated stability testing temperature.[8]

  • Possible Cause 2: Poor solubility of the compound in the stress medium.

    • Solution: Use a co-solvent to ensure the compound is fully dissolved. The co-solvent should be inert to the stress conditions.

Problem: Complete degradation of the compound.

  • Possible Cause 1: Stress conditions are too harsh.

    • Solution: Reduce the concentration of the stress agent, shorten the exposure time, or lower the temperature. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the degradation products.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Phosphoric acid

  • Water (HPLC grade)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample in the dark.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound in the presence of its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Note: This is a starting point, and the method may require optimization based on the results of the forced degradation study.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Time(s) of Major Degradants (min)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, RT, 24h
3% H₂O₂, RT, 24h
Solid, 80°C, 48h
UV light, 24h

Visualizations

G cluster_0 Forced Degradation Workflow Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Stock Solution->Alkaline Hydrolysis Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation Photolytic Degradation Photolytic Degradation Stock Solution->Photolytic Degradation HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Alkaline Hydrolysis->HPLC Analysis Oxidative Degradation->HPLC Analysis Thermal Degradation->HPLC Analysis Photolytic Degradation->HPLC Analysis

Caption: Workflow for forced degradation studies.

G cluster_1 Predicted Degradation Pathways A This compound B Decarboxylation Product (e.g., 2-Chloro-5-hydroxyphenol) A->B Thermal Stress C Oxidation Products (e.g., Quinone derivatives) A->C Oxidative Stress D Dechlorination Product (e.g., 3-Hydroxybenzoic acid) A->D Photolytic/Reductive Stress

Caption: Predicted degradation pathways for this compound.

G cluster_2 HPLC Troubleshooting Logic Start Poor Peak Shape? CheckpH Check Mobile Phase pH Start->CheckpH Yes CheckConc Check Sample Concentration Start->CheckConc Yes CheckColumn Evaluate Column (e.g., end-capping) Start->CheckColumn Yes GoodPeak Symmetrical Peak Start->GoodPeak No AdjustpH Adjust pH to ~2.5 CheckpH->AdjustpH DiluteSample Dilute Sample CheckConc->DiluteSample ChangeColumn Use End-capped Column CheckColumn->ChangeColumn AdjustpH->GoodPeak DiluteSample->GoodPeak ChangeColumn->GoodPeak

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Troubleshooting solubility issues with 4-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a solid at room temperature and is known to be soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] Based on the behavior of structurally similar compounds, it is expected to be soluble in other polar organic solvents. Its solubility in aqueous solutions is likely dependent on the pH.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound in an inert atmosphere at room temperature.[1]

Q4: What are the primary applications of this compound?

This compound is used in pharmaceutical research and organic synthesis. It has been identified as a potential inhibitor of influenza endonuclease, which is crucial for influenza treatment.[1][2] Additionally, it is utilized in the synthesis of highly selective Tie-2 kinase inhibitors for use in tumor therapy.[1][2]

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively published. The following table summarizes the available qualitative solubility information.

SolventSolubilityTemperatureNotes
Dimethyl Sulfoxide (DMSO)SolubleRoom TemperatureA common solvent for preparing stock solutions of organic compounds.
MethanolSolubleRoom TemperatureA polar protic solvent that can be used for dissolving this compound.[1][2]
WaterSparingly SolubleRoom TemperatureSolubility is expected to be low and highly dependent on pH.
EthanolLikely SolubleRoom TemperatureBased on the solubility of similar compounds.[3]
AcetoneLikely SolubleRoom TemperatureBased on the solubility of similar compounds.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes a general method for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles. If particles remain, brief sonication in a water bath may be applied.

  • Store the stock solution at -20°C or -80°C for long-term storage. Before use, thaw the solution at room temperature and vortex briefly.

Protocol 2: General Method for Determining Aqueous Solubility

This protocol outlines a basic shake-flask method to estimate the aqueous solubility of this compound at a specific pH.

Materials:

  • This compound powder

  • Buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the buffer solution in a sealed container.

  • Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantify the concentration of the dissolved this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry with a pre-established calibration curve.

Troubleshooting Guide

Issue 1: The compound does not dissolve completely in the chosen solvent.

  • Possible Cause 1: The concentration is too high for the selected solvent.

    • Solution: Try reducing the concentration of the compound.

  • Possible Cause 2: The incorrect solvent is being used.

    • Solution: Switch to a more suitable solvent. For non-polar compounds, a non-polar solvent should be used, and for polar compounds, a polar solvent. This compound is a polar molecule and should dissolve in polar organic solvents like DMSO and methanol.[1][2]

  • Possible Cause 3: Insufficient agitation or time.

    • Solution: Increase the vortexing time or use a brief sonication in a water bath to aid dissolution.

Issue 2: The compound precipitates out of solution after being stored.

  • Possible Cause 1: The storage temperature is too low.

    • Solution: Some compounds may precipitate at lower temperatures. Gently warm the solution to room temperature and vortex to redissolve before use.

  • Possible Cause 2: The solution is supersaturated.

    • Solution: This may occur if the initial dissolution was aided by heat. Prepare a fresh solution at a slightly lower concentration.

Issue 3: The compound precipitates when added to an aqueous buffer.

  • Possible Cause 1: The compound has low aqueous solubility.

    • Solution: Ensure the final concentration in the aqueous buffer is below the compound's solubility limit at that specific pH and temperature. The final concentration of the organic solvent (e.g., DMSO) should also be kept low (typically <1%) to minimize its effect on the experiment.

  • Possible Cause 2: The pH of the aqueous buffer is not optimal for solubility.

    • Solution: For acidic compounds, increasing the pH of the buffer can increase solubility. However, consider the pH stability of the compound and the requirements of your experiment.

Visualizations

Troubleshooting_Solubility Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes check_solvent Is the solvent appropriate? check_concentration->check_solvent No end End: Solubility Issue Resolved reduce_concentration->end change_solvent Use a more polar organic solvent (e.g., DMSO, Methanol) check_solvent->change_solvent No check_agitation Is agitation sufficient? check_solvent->check_agitation Yes change_solvent->end increase_agitation Increase vortexing time or use sonication check_agitation->increase_agitation No precipitation_in_buffer Precipitation in Aqueous Buffer? check_agitation->precipitation_in_buffer Yes increase_agitation->end check_final_conc Is the final concentration in buffer too high? precipitation_in_buffer->check_final_conc Yes precipitation_in_buffer->end No lower_final_conc Lower the final concentration check_final_conc->lower_final_conc Yes check_ph Is the buffer pH optimal? check_final_conc->check_ph No lower_final_conc->end adjust_ph Adjust buffer pH (if experimentally permissible) check_ph->adjust_ph No check_ph->end Yes adjust_ph->end

Caption: Troubleshooting workflow for solubility issues.

Tie2_Signaling_Pathway Simplified Tie-2 Kinase Signaling Pathway Ang1 Angiopoietin-1 (Ang1) Tie2 Tie-2 Receptor Tyrosine Kinase Ang1->Tie2 Binds and Activates PI3K PI3K Tie2->PI3K Phosphorylates Akt Akt PI3K->Akt Activates EndothelialCell Endothelial Cell Survival, Migration, and Proliferation Akt->EndothelialCell CHBA This compound (as a Tie-2 Kinase Inhibitor) CHBA->Tie2 Inhibits

Caption: Simplified Tie-2 Kinase signaling pathway.

References

Technical Support Center: Purification of 4-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Chloro-3-hydroxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the synthetic route used. For instance, if synthesized from a methoxy precursor, residual starting material or related byproducts may be present. Colored impurities are also common, often imparting a yellow or brownish tint to the crude product. Other potential impurities include residual solvents from the reaction or initial work-up, and inorganic salts.

Q2: What is the most effective method for purifying this compound?

A2: Recrystallization is a highly effective and commonly used method for the purification of this compound. It is particularly good at removing colored impurities and byproducts with different solubility profiles. For more challenging separations, column chromatography can be employed. Liquid-liquid extraction is also a useful technique, particularly during the initial work-up to separate the acidic product from neutral or basic impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC).[1] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities.[1] Melting point analysis is a simpler method; a sharp melting range close to the literature value (approximately 212-214 °C) indicates high purity, whereas a broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Solution
Product does not dissolve in hot solvent. Insufficient solvent. / Incorrect solvent choice.Add more hot solvent in small portions until the solid dissolves. / Ensure you are using a suitable solvent like water or an ethanol-water mixture where solubility increases significantly with temperature.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool more slowly.
No crystals form upon cooling. The solution is not saturated enough (too much solvent was added). / The solution has cooled too rapidly.Boil off some of the solvent to increase the concentration and then allow it to cool slowly. / Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low recovery of purified product. Too much solvent was used, leading to significant product loss in the mother liquor. / Premature crystallization during hot filtration. / Washing the crystals with a solvent that is not cold.Concentrate the mother liquor and cool to obtain a second crop of crystals. / Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. / Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Purified product is still colored. Presence of colored impurities that are not effectively removed by a single recrystallization.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that activated charcoal can also adsorb some of the desired product.
Extraction and Other Issues
Issue Possible Cause Solution
Poor separation of layers during liquid-liquid extraction. Formation of an emulsion.Add a small amount of brine (saturated NaCl solution) to break the emulsion. / Allow the mixture to stand for a longer period. / Gentle swirling instead of vigorous shaking can prevent emulsion formation.
Low yield after extraction. Incorrect pH of the aqueous phase.To extract the acidic product into an organic solvent, the aqueous phase should be acidified to a pH well below the pKa of the carboxylic acid (typically pH 1-2).
Presence of residual solvent in the final product. Inadequate drying.Dry the purified solid under vacuum for a sufficient period. Gentle heating under vacuum can also help remove residual solvents.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the initial purity of the crude product.

Materials:

  • Crude this compound

  • Deionized water or an ethanol-water mixture

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water). Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Bring the solution back to a boil for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove any insoluble impurities and activated charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purity and Yield Data (Illustrative)
Purification Step Starting Purity (Example) Final Purity (Example) Yield (Example) Appearance
Crude Product 85%--Light yellow to brown solid
After Recrystallization (Water) 85%>98%75-85%White to off-white crystalline solid
After Recrystallization with Charcoal 85%>99%70-80%White crystalline solid

Visualizations

experimental_workflow crude Crude this compound dissolution Dissolve in minimal hot solvent crude->dissolution charcoal Add activated charcoal (optional for color removal) dissolution->charcoal hot_filtration Hot gravity filtration dissolution->hot_filtration If no charcoal treatment charcoal->hot_filtration cooling Slow cooling to room temperature hot_filtration->cooling ice_bath Cool in ice bath cooling->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration washing Wash with ice-cold solvent vacuum_filtration->washing drying Dry under vacuum washing->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Recrystallization Issue no_crystals No crystals form upon cooling? start->no_crystals oiling_out Product 'oils out'? start->oiling_out low_yield Low yield? start->low_yield no_crystals->oiling_out No boil_solvent Boil off some solvent no_crystals->boil_solvent Yes oiling_out->low_yield No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes check_solvent_amount Check for excess solvent low_yield->check_solvent_amount Yes scratch_flask Scratch flask / Add seed crystal boil_solvent->scratch_flask slow_cool Cool more slowly reheat_add_solvent->slow_cool check_washing Ensure washing with cold solvent check_solvent_amount->check_washing

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Scaling Up the Production of 4-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the scaled-up production of 4-Chloro-3-hydroxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses common issues that may arise during the production of this compound, particularly when using the diazotization-hydrolysis pathway from 4-chloro-3-aminobenzoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt may be inefficient. This can be due to improper temperature control, insufficient nitrous acid, or a reaction time that is too short.- Temperature Control: Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt. - Reagent Stoichiometry: Ensure a slight excess of sodium nitrite and a sufficient amount of mineral acid (e.g., HCl or H2SO4) are used to ensure complete conversion of the amine. - Reaction Time: Allow for a sufficient reaction time after the addition of sodium nitrite to ensure the diazotization goes to completion. Monitor the reaction using a starch-iodide paper test for the presence of excess nitrous acid.
Hydrolysis of Diazonium Salt is Incomplete: The conversion of the diazonium salt to the final product may not be complete.- Temperature and Time: After the diazotization is complete, the temperature should be gradually increased to promote the hydrolysis of the diazonium salt. The reaction should be monitored (e.g., by HPLC) to determine the optimal reaction time for complete conversion.
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.- Control of Reaction Conditions: Carefully control the reaction parameters (temperature, pH, reagent addition rate) to minimize the formation of side products.
Formation of Impurities Presence of Unreacted Starting Material: Incomplete diazotization will result in the presence of 4-chloro-3-aminobenzoic acid in the final product.- Optimize Diazotization: Refer to the solutions for "Incomplete Diazotization" above.
Formation of Azo Dyes: The diazonium salt can couple with unreacted 4-chloro-3-aminobenzoic acid or the product itself to form colored azo compounds. This is more likely to occur at a higher pH.- Maintain Low pH: Ensure the reaction mixture remains acidic throughout the diazotization step to prevent azo coupling. - Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to the reaction mixture to avoid localized high concentrations of the diazonium salt.
Formation of Phenolic Impurities: Unwanted hydroxylation reactions can lead to the formation of other phenolic compounds.- Purification: Utilize recrystallization or column chromatography to remove these impurities from the final product.
Poor Product Quality (e.g., discoloration) Presence of Azo Impurities: As mentioned above, the formation of azo compounds can lead to a colored product.- Decolorization: Treat the crude product with activated carbon during the recrystallization process to remove colored impurities.
Oxidation: The product may be susceptible to oxidation, leading to discoloration.- Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Storage: Store the final product in a cool, dark place under an inert atmosphere.
Reaction Control Issues (e.g., foaming, exotherm) Decomposition of Diazonium Salt: Diazonium salts can be unstable and decompose exothermically, releasing nitrogen gas, which can cause foaming.- Strict Temperature Control: Maintain the temperature of the diazotization reaction at 0-5°C. - Slow Reagent Addition: Add the sodium nitrite solution slowly and in a controlled manner to manage the rate of reaction and heat generation. - Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the exotherm of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: A prevalent industrial route involves the diazotization of 4-chloro-3-aminobenzoic acid followed by hydrolysis of the resulting diazonium salt. Another viable method is the demethylation of 4-chloro-3-methoxybenzoic acid.

Q2: What are the critical parameters to control during the diazotization step?

A2: The most critical parameters are temperature, pH, and the rate of addition of sodium nitrite. The temperature should be maintained between 0-5°C to ensure the stability of the diazonium salt. The reaction medium must be kept acidic to prevent the formation of diazoamino compounds and azo dyes. Slow and controlled addition of sodium nitrite is crucial to manage the exothermic nature of the reaction and prevent localized overheating.

Q3: What are the primary side reactions to be aware of?

A3: The main side reactions include the coupling of the diazonium salt with unreacted starting material or the product to form colored azo impurities, and the premature hydrolysis of the diazonium salt under uncontrolled temperature conditions. Decomposition of the diazonium salt can also lead to the formation of tarry byproducts.

Q4: How can I purify the crude this compound?

A4: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for purification. Treatment with activated carbon during recrystallization can help to remove colored impurities. For higher purity requirements, column chromatography may be employed.

Q5: What safety precautions should be taken when working with diazonium salts?

A5: Diazonium salts are potentially explosive, especially when isolated in a dry state. Therefore, they are almost always generated and used in situ in solution. It is crucial to maintain the recommended low temperatures and avoid any conditions that could lead to the isolation of the dry salt. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.

Quantitative Data

Parameter Value Source/Method
Molecular Weight 172.57 g/mol Calculated
Typical Yield (Demethylation Route) ~90%[1]
Estimated Yield (Diazotization Route) 70-85%Based on similar reported reactions
Purity (after recrystallization) >98%Typical for industrial processes
Melting Point 178-181 °CLiterature Value
Solubility Soluble in hot water, ethanol, etherStandard chemical properties

Experimental Protocols

Synthesis of this compound via Diazotization of 4-chloro-3-aminobenzoic acid

Materials:

  • 4-chloro-3-aminobenzoic acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ethanol (for recrystallization)

  • Activated Carbon

Procedure:

  • Preparation of the Amine Salt Solution: In a suitable reactor equipped with a stirrer, thermometer, and dropping funnel, suspend 4-chloro-3-aminobenzoic acid in water. Slowly add concentrated hydrochloric acid or sulfuric acid while stirring and cooling to form a fine slurry of the amine salt.

  • Cooling: Cool the slurry to 0-5°C using an ice-salt bath. It is critical to maintain this temperature throughout the diazotization process.

  • Diazotization: Dissolve sodium nitrite in water and add this solution dropwise to the cold amine salt slurry over a period of 1-2 hours. The rate of addition should be carefully controlled to keep the temperature below 5°C.

  • Monitoring the Reaction: After the addition is complete, continue stirring at 0-5°C for another 30-60 minutes. The completion of the diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.

  • Hydrolysis: Slowly and carefully heat the reaction mixture to 50-60°C. Nitrogen gas will be evolved. Maintain this temperature until the evolution of gas ceases, indicating the completion of the hydrolysis.

  • Isolation of Crude Product: Cool the reaction mixture to room temperature. The crude this compound will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.

  • Purification:

    • Dissolve the crude product in hot ethanol.

    • Add a small amount of activated carbon and stir for 15-20 minutes.

    • Hot filter the solution to remove the activated carbon.

    • Slowly add hot water to the filtrate until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_0 Diazotization cluster_1 Hydrolysis A 4-chloro-3-aminobenzoic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5°C C This compound B->C H₂O, Δ

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Is Diazotization Temp 0-5°C? start->check_temp adjust_temp Adjust Cooling/ Slow NaNO₂ Addition check_temp->adjust_temp No check_acid Is Reaction Acidic? check_temp->check_acid Yes adjust_temp->check_temp add_acid Add More Acid check_acid->add_acid No check_hydrolysis Is Hydrolysis Complete? check_acid->check_hydrolysis Yes add_acid->check_acid increase_hydrolysis Increase Temp/Time of Hydrolysis check_hydrolysis->increase_hydrolysis No purification Implement Purification (Recrystallization, Activated Carbon) check_hydrolysis->purification Yes increase_hydrolysis->check_hydrolysis end Process Optimized purification->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Nitration of Chlorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the nitration of chlorobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the nitration of chlorobenzoic acids?

The main challenges stem from the electronic properties of the substituents on the benzene ring. Both the carboxylic acid (-COOH) and the chloro (-Cl) groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1][2] This necessitates harsh reaction conditions. The key difficulties include:

  • Regioselectivity Control: The directing effects of the -COOH group (meta-directing) and the -Cl group (ortho, para-directing) can lead to the formation of multiple, difficult-to-separate isomers.[2][3] For example, the nitration of o-chlorobenzoic acid often yields a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid.[3][4][5]

  • Low Yields: The deactivating nature of the substituents can result in incomplete reactions and lower yields.[6] Side reactions, such as oxidation or dinitration, can further reduce the yield of the desired product.[7]

  • Product Purity: Achieving high purity (e.g., >99%) can be challenging due to the presence of closely related isomers that are difficult to remove using standard purification methods like simple recrystallization.[3][5]

  • Harsh Reaction Conditions: The reaction typically requires strong acids like concentrated sulfuric acid and nitric acid, often at elevated temperatures, which can lead to safety concerns and the formation of byproducts.[1][8]

  • Product Solubility: The nitrated products can have poor solubility in the sulfuric acid medium, which complicates agitation and can lead to lower yields if the product precipitates prematurely. This often requires using a large excess of sulfuric acid.[6]

Q2: How do the positions of the chloro and carboxylic acid groups influence the nitration products?

The regiochemical outcome is a result of the competing directing effects of the two groups.

  • 2-Chlorobenzoic Acid (ortho): The -COOH group directs meta (to position 5), and the -Cl group directs ortho and para (to positions 3 and 5). The effects are additive at position 5, making 2-chloro-5-nitrobenzoic acid the major product. However, the formation of the 2-chloro-3-nitrobenzoic acid isomer is a significant issue.[3][5]

  • 3-Chlorobenzoic Acid (meta): The -COOH group directs to position 5. The -Cl group directs to positions 2, 4, and 6. The most likely major product is substitution at the position para to the chlorine and ortho to the carboxylic acid, which is activated by the chlorine.

  • 4-Chlorobenzoic Acid (para): The -COOH group directs meta (to position 3), and the -Cl group directs ortho (to position 3). Both groups direct the incoming nitro group to the same position, leading to 4-chloro-3-nitrobenzoic acid as the predominant product with high selectivity.[1][6]

Q3: My reaction yield is low. What are the common causes and how can I improve it?

Low yields can be attributed to several factors. Refer to the troubleshooting workflow below for a systematic approach. Common causes include:

  • Incomplete Reaction: The deactivating nature of the ring may require more forcing conditions. Consider increasing the reaction time or temperature, but monitor closely for byproduct formation.[6]

  • Suboptimal Reagent Ratios: The ratio of sulfuric acid to the chlorobenzoic acid substrate is critical. Insufficient sulfuric acid can lead to poor solubility of the nitrated product and hinder the reaction.[6] Using oleum (fuming sulfuric acid) can help maintain a high acid concentration as water is produced during the reaction, thus reducing the total acid volume needed.[6]

  • Poor Temperature Control: Allowing the temperature to rise too high can lead to the formation of undesired byproducts, including dinitrated compounds and oxidation products, which lowers the yield of the target molecule.[7][9] Conversely, a temperature that is too low may result in an incomplete reaction.

  • Product Loss During Workup: The desired product may have some solubility in the wash solutions. Use ice-cold water or solvents during washing and filtration to minimize losses.[7]

Q4: I am struggling to achieve high purity and have persistent isomer contamination. What purification strategies are effective?

Separating nitro-chlorobenzoic acid isomers is a common and significant challenge.

  • Fractional Crystallization: This method can sometimes be effective but is often laborious and may not achieve the desired purity.

  • pH Fractionation/Alkaline Dissolution: A highly effective method involves dissolving the crude product mixture in an alkaline solution (e.g., NaOH) at a controlled pH.[3][6] The different isomers may exhibit slight differences in acidity, allowing for selective precipitation. The crude product is dissolved in an alkali solution, filtered (often with activated carbon for decolorization), and then the desired product is carefully precipitated by slowly adding acid to reach a specific pH.[3][5]

  • Recrystallization from a Mixed Solvent System: If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water) can be used for recrystallization to improve separation.[7]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the nitration of chlorobenzoic acids.

// Nodes start [label="Problem Encountered:\nLow Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Was Temperature Strictly Controlled?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Are Reagent Ratios and\nConcentrations Correct?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Was the Workup Procedure\nFollowed Correctly?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

temp_yes [label="Yes", shape=plaintext]; temp_no [label="No", shape=plaintext]; reagents_yes [label="Yes", shape=plaintext]; reagents_no [label="No", shape=plaintext]; workup_yes [label="Yes", shape=plaintext]; workup_no [label="No", shape=plaintext];

sol_temp [label="Solution:\n- Use ice-salt bath.\n- Add nitrating agent slowly.\n- Monitor internal temperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_reagents [label="Solution:\n- Verify acid concentrations.\n- Adjust H₂SO₄:Substrate ratio.\n- Consider using oleum to absorb H₂O.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_workup [label="Solution:\n- Use ice-cold water for washing.\n- Ensure complete precipitation before filtration.", fillcolor="#F1F3F4", fontcolor="#202124"];

analyze_purity [label="Analyze Product Purity\n(TLC, HPLC, NMR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; isomers_present [label="Isomeric Impurities Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; isomers_yes [label="Yes", shape=plaintext]; isomers_no [label="No", shape=plaintext];

sol_purification [label="Advanced Purification:\n- Implement pH fractionation.\n- Recrystallize from mixed solvents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_success [label="Experiment Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_temp; check_temp -> temp_no [xlabel="No"]; temp_no -> sol_temp [style=dashed]; sol_temp -> check_reagents [label="Re-run Experiment"];

check_temp -> temp_yes [xlabel="Yes"]; temp_yes -> check_reagents;

check_reagents -> reagents_no [xlabel="No"]; reagents_no -> sol_reagents [style=dashed]; sol_reagents -> check_workup [label="Re-run Experiment"];

check_reagents -> reagents_yes [xlabel="Yes"]; reagents_yes -> check_workup;

check_workup -> workup_no [xlabel="No"]; workup_no -> sol_workup [style=dashed]; sol_workup -> analyze_purity [label="Re-run Experiment"];

check_workup -> workup_yes [xlabel="Yes"]; workup_yes -> analyze_purity;

analyze_purity -> isomers_present; isomers_present -> isomers_yes [xlabel="Yes"]; isomers_yes -> sol_purification;

isomers_present -> isomers_no [xlabel="No"]; isomers_no -> end_success; sol_purification -> end_success; } ` Caption: Troubleshooting workflow for nitration of chlorobenzoic acids.

Data on Reaction Conditions and Outcomes

The following tables summarize various reported conditions for the nitration of chlorobenzoic acid isomers.

Table 1: Nitration of 2-Chlorobenzoic Acid

Sulfuric Acid : Substrate (w/w)Nitrating AgentTemperature (°C)Reaction Time (h)Major ProductsYieldPurityReference
3.5 : 1Nitric Acid30>22-chloro-5-nitrobenzoic acid, 2-chloro-3-nitrobenzoic acid85%99.5% (after purification)[3]
4.5 : 1Nitric Acid40Not specified2-chloro-5-nitrobenzoic acid, 2-chloro-3-nitrobenzoic acid86%99.65% (after purification)[4][5]
Not specifiedHNO₃ / H₂SO₄200 (in flow)Not specified5-nitro-2-chlorobenzoic acidNot specifiedNot specified[10]

Table 2: Nitration of 4-Chlorobenzoic Acid

SolventSulfuric Acid : Substrate (mol/mol)Nitrating AgentTemperature (°C)Reaction Time (h)ProductYieldPurityReference
None7.5 : 1Mixed Acid53-57Not specified4-chloro-3-nitrobenzoic acidTheoreticalNot specified[6]
1,2-dichloroethaneNot specifiedMixed Acid4054-chloro-3-nitrobenzoic acid96.8%99.5%[1]

Experimental Protocols

Protocol 1: Preparation of 2-Chloro-5-Nitrobenzoic Acid [3][4]

This protocol is a representative example for the nitration of 2-chlorobenzoic acid, followed by a purification step to separate isomers.

1. Nitration:

  • In a suitable reactor, add concentrated sulfuric acid and 2-chlorobenzoic acid in a weight ratio of 3.5:1.

  • Cool the mixture in an ice bath to maintain the temperature at 30°C.

  • Slowly add the required amount of concentrated nitric acid dropwise, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, maintain the reaction mixture at this temperature with stirring for at least 2 hours.

  • Monitor the reaction completion by thin-layer chromatography (TLC) to confirm the absence of starting material.

  • Once complete, carefully pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid, a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, by filtration.

2. Purification (Alkali Dissolution and Acid Precipitation):

  • Transfer the crude product to a beaker and add water (approx. 3.5 times the weight of the crude product).

  • Heat the mixture to 60°C with stirring.

  • Gradually add a liquid alkali solution (e.g., NaOH solution) until the pH of the mixture reaches 7.5, causing the acidic products to dissolve, forming their sodium salts.

  • Add activated carbon to decolorize the solution and filter it while hot.

  • Transfer the filtrate to a new reactor and cool.

  • Slowly add a 50% nitric acid solution dropwise until the pH reaches 2.

  • Heat the mixture to boiling for at least 1 hour, then allow it to cool slowly.

  • The purified 2-chloro-5-nitrobenzoic acid will precipitate.

  • Collect the final product by filtration, wash with cold water, and dry under vacuum.

// Nodes start [label="Start: 2-Chlorobenzoic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nitration [label="1. Nitration\n- Add H₂SO₄, cool to 30°C\n- Add HNO₃ dropwise\n- Stir for 2+ hours", fillcolor="#F1F3F4", fontcolor="#202124"]; quench [label="2. Quenching & Filtration\n- Pour into ice water\n- Filter to collect crude solid", fillcolor="#F1F3F4", fontcolor="#202124"]; alkali_diss [label="3. Alkali Dissolution\n- Add H₂O, heat to 60°C\n- Adjust pH to 7.5 with NaOH\n- Add carbon, filter hot", fillcolor="#F1F3F4", fontcolor="#202124"]; acid_precip [label="4. Acid Precipitation\n- Add HNO₃ to filtrate (pH=2)\n- Boil, then cool slowly\n- Isomers precipitate differentially", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="5. Isolation\n- Filter purified product\n- Wash with cold H₂O\n- Dry under vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> nitration; nitration -> quench [label="Crude Isomer Mix"]; quench -> alkali_diss; alkali_diss -> acid_precip [label="Sodium Salt Solution"]; acid_precip -> final_product; final_product -> end; } ` Caption: Workflow for synthesis and purification of 2-chloro-5-nitrobenzoic acid.

Protocol 2: Preparation of 4-Chloro-3-Nitrobenzoic Acid in an Organic Solvent [1]

This protocol provides an alternative to using large excesses of sulfuric acid by employing an organic co-solvent.

1. Reaction Setup:

  • Suspend 78.25 g of 4-chlorobenzoic acid in 400 mL of 1,2-dichloroethane in a reaction flask.

  • Prepare a mixed acid solution containing 35.2% nitric acid and 64.2% sulfuric acid.

2. Nitration:

  • Heat the suspension to 40°C.

  • Add 99.0 g of the mixed acid dropwise with stirring over a period of 3 hours, maintaining the temperature at 40°C.

  • After the addition is complete, continue stirring the mixture at 40°C for an additional 2 hours.

3. Workup and Isolation:

  • Pour the reaction mixture into 300 mL of water.

  • Distill off the 1,2-dichloroethane.

  • Filter the remaining aqueous suspension to collect the solid product.

  • Wash the product with water and dry at 90°C.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of 4-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability and reproducibility of experimental results and the safety and efficacy of final drug products. This guide provides a comprehensive comparison of analytical methods for validating the purity of 4-Chloro-3-hydroxybenzoic acid, a key building block in the synthesis of potential influenza endonuclease and Tie-2 kinase inhibitors.[1][2] We present detailed experimental protocols for established methods, compare their performance with viable alternatives, and provide supporting data to guide your selection of the most appropriate technique.

Primary Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the primary methods for assessing the purity of non-volatile, thermally stable organic compounds like this compound.

Table 1: Comparison of Primary Analytical Methods for Purity Validation

FeatureHPLC-UVQuantitative 1H-NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Signal intensity is directly proportional to the number of protons, allowing for quantification against a certified internal standard.
Primary Use Quantification of the main component and detection of impurities.Absolute purity determination and structural confirmation.
Strengths High sensitivity, high resolution, widely available.High precision and accuracy, provides structural information, non-destructive.
Limitations Requires a reference standard for the analyte and for each impurity for accurate quantification.Lower sensitivity than HPLC, potential for signal overlap, requires a high-purity internal standard.
Sample Throughput HighModerate
Typical Purity Range >95%>95%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

Materials:

  • This compound sample

  • Certified reference standard of this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Methanol (for sample preparation)

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound certified reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a working standard solution by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a similar concentration as the working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. Purity is typically reported as a percentage area.

Quantitative 1H-NMR (qNMR) Spectroscopy

This protocol provides a general procedure for determining the absolute purity of this compound using qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • High-purity certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire the 1H-NMR spectrum using appropriate parameters to ensure accurate quantification. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Data Analysis:

    • Select well-resolved signals for both the analyte and the internal standard that do not overlap with other signals.

    • Integrate the selected signals.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Potential Impurities in this compound Synthesis

The synthesis of this compound can introduce several impurities. A common synthetic route involves the chlorination and subsequent hydrolysis of a precursor. Potential impurities can include:

  • Starting materials: Unreacted precursors such as 3-hydroxybenzoic acid.

  • Isomeric impurities: Other chlorinated and hydroxylated benzoic acid isomers formed during the reaction, such as 3-chloro-4-hydroxybenzoic acid.

  • Byproducts of side reactions: Compounds resulting from over-chlorination or incomplete hydrolysis.

  • Residual solvents: Solvents used in the synthesis and purification steps.

The identification and quantification of these impurities are crucial for a complete purity assessment. HPLC-UV can detect and quantify these impurities if their reference standards are available. qNMR can also be used to identify and quantify impurities with distinct signals in the spectrum.

Alternative Analytical Methods for Purity Validation

While HPLC and qNMR are the primary methods, other techniques can provide complementary information or be advantageous in specific situations.

Table 2: Comparison of Alternative Analytical Methods

MethodPrincipleStrengthsLimitations
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions, such as melting. Impurities lower and broaden the melting point.Provides a measure of absolute purity without the need for a reference standard of the main component. Fast and requires small sample amounts.Less sensitive to impurities that are structurally very similar to the main component. Not suitable for thermally unstable compounds.
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary based on their electrophoretic mobility in an electric field.High separation efficiency, small sample and reagent consumption. Can be a good alternative for charged analytes.Lower sensitivity compared to HPLC for UV detection. Reproducibility can be more challenging.
Differential Scanning Calorimetry (DSC)

DSC determines purity based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan and hermetically seal it.

  • DSC Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation.

Capillary Electrophoresis (CE)

Capillary Zone Electrophoresis (CZE) is a suitable mode for the analysis of ionizable compounds like this compound.

Experimental Protocol:

  • Buffer Preparation: Prepare a buffer solution of appropriate pH to ensure the analyte is charged (e.g., a phosphate or borate buffer).

  • Sample Preparation: Dissolve the sample in the running buffer.

  • CE Analysis: Inject the sample into the capillary and apply a high voltage.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the electropherogram.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow Purity Validation Workflow for this compound cluster_initial_assessment Initial Assessment cluster_results Results & Reporting Sample Test Sample of This compound HPLC HPLC-UV Analysis (Primary Method) Sample->HPLC Screen for purity and impurities qNMR qNMR Analysis (Primary Method) Sample->qNMR Determine absolute purity DSC Differential Scanning Calorimetry (DSC) Sample->DSC Orthogonal purity verification CE Capillary Electrophoresis (CE) Sample->CE Alternative separation technique Purity_Data Comparative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile Identify and quantify impurities qNMR->Purity_Data DSC->Purity_Data CE->Purity_Data Final_Report Comprehensive Purity Report Purity_Data->Final_Report Impurity_Profile->Final_Report

Caption: Workflow for the purity validation of this compound.

Conclusion

The selection of an appropriate analytical method for purity validation depends on the specific requirements of the analysis. HPLC-UV is a robust and widely accessible technique for routine purity checks and impurity profiling. qNMR provides a highly accurate and precise method for absolute purity determination without the need for a specific reference standard for the analyte, making it an excellent primary or confirmatory method. DSC and CE offer valuable alternative or complementary approaches, particularly for orthogonal verification of purity. For drug development professionals, a combination of these methods, as outlined in the workflow, provides the most comprehensive and reliable assessment of the purity of this compound, ensuring the quality and integrity of downstream research and development activities.

References

Spectroscopic Analysis for the Structural Confirmation of 4-Chloro-3-hydroxybenzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the chemical structure of 4-Chloro-3-hydroxybenzoic acid. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a detailed analysis for researchers working on molecular identification and characterization. For comparative purposes, spectroscopic data for two structurally related isomers, 3-Chloro-4-hydroxybenzoic acid and 4-Chlorobenzoic acid, are also presented to highlight the distinguishing features in their respective spectra.

Comparative Spectroscopic Data

The structural elucidation of an organic molecule is a systematic process that relies on the combined interpretation of various spectroscopic techniques.[1] Each method provides unique insights into the molecular structure, and together they allow for unambiguous confirmation.[1] The following tables summarize the key spectroscopic data for this compound and its isomers.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are key parameters for structural assignment.

CompoundProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound H-27.54-7.55ddata not available
H-57.36-7.38ddata not available
H-67.44-7.47dddata not available
-OHdata not availables (broad)
-COOHdata not availables (broad)
3-Chloro-4-hydroxybenzoic acid data not availabledata not availabledata not availabledata not available
4-Chlorobenzoic acid H-2, H-67.965mdata not available
H-3, H-57.580mdata not available
-COOH13.20s (broad)

Note: ¹H NMR data for this compound was reported in CD3OD.[2] ¹H NMR data for 4-Chlorobenzoic acid was reported in DMSO-d6.[3][4] The multiplicity is denoted as d (doublet), dd (doublet of doublets), m (multiplet), and s (singlet).

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is indicative of its electronic environment.

CompoundCarbon AtomChemical Shift (δ) ppm
This compound data not availabledata not available
3-Chloro-4-hydroxybenzoic acid data not availabledata not available
4-Chlorobenzoic acid C=O171.7
C-1143.0
C-4136.3
C-2, C-6134.9
C-3, C-5133.9

Note: ¹³C NMR data for 4-Chlorobenzoic acid was reported in DMSO-d6.[3]

IR Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

CompoundFunctional GroupAbsorption Range (cm⁻¹)
This compound O-H (hydroxyl)~3300-3600 (broad)
O-H (carboxylic acid)~2500-3300 (very broad)
C=O (carboxylic acid)~1680-1710
C=C (aromatic)~1450-1600
C-Cl~600-800
3-Chloro-4-hydroxybenzoic acid O-H (hydroxyl)~3300-3600 (broad)
O-H (carboxylic acid)~2500-3300 (very broad)
C=O (carboxylic acid)~1680-1710
C=C (aromatic)~1450-1600
C-Cl~600-800
4-Chlorobenzoic acid O-H (carboxylic acid)~2500-3300 (very broad)
C=O (carboxylic acid)~1680-1710
C=C (aromatic)~1450-1600
C-Cl~600-800

Note: The absorption ranges are typical values for the indicated functional groups.

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and substructures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁻
This compound C₇H₅ClO₃172.57171
3-Chloro-4-hydroxybenzoic acid C₇H₅ClO₃172.57172
4-Chlorobenzoic acid C₇H₅ClO₂156.57data not available

Note: The molecular weight and m/z value for this compound are from ChemicalBook.[2] The molecular weight and m/z value for 3-Chloro-4-hydroxybenzoic acid are from PubChem.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the spectroscopic techniques cited.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean NMR tube.[1]

  • Internal Standard : Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shifts to 0 ppm.[6]

  • Data Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard instrument parameters for acquisition and processing are typically used.[7]

IR Spectroscopy
  • Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[8]

  • Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[8]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8]

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[9]

  • Ionization : Introduce the sample into the mass spectrometer. Electron impact (EI) or electrospray ionization (ESI) are common techniques for ionizing small organic molecules.[10]

  • Data Acquisition : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records the abundance of each ion to generate a mass spectrum.[10]

Visualization of Analytical Workflow and Structural Confirmation

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the spectroscopic data and the confirmed structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Caption: Spectroscopic Evidence for Structure.

References

A Comparative Analysis of 4-Chloro-3-hydroxybenzoic Acid and Its Isomers: Properties, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-Chloro-3-hydroxybenzoic acid and its positional isomers. The strategic placement of chloro and hydroxyl groups on the benzoic acid scaffold can significantly influence the physicochemical properties and biological activities of these compounds, making them an interesting subject for drug discovery and development. This document summarizes their known properties, details key experimental protocols for their evaluation, and provides visual workflows to aid in research design.

Physicochemical Properties

The position of the chloro and hydroxyl substituents on the benzoic acid ring dramatically alters the physicochemical characteristics of each isomer. These properties, including acidity (pKa), lipophilicity (LogP), and melting point, are crucial determinants of a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological efficacy and safety. A summary of available data is presented below.

IsomerStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaLogP
This compound this compound34113-69-4C₇H₅ClO₃172.57211-213Data not available2.4
3-Chloro-4-hydroxybenzoic acid 3-Chloro-4-hydroxybenzoic acid3964-58-7C₇H₅ClO₃172.57171-1734.352.46
5-Chloro-2-hydroxybenzoic acid 5-Chloro-2-hydroxybenzoic acid321-14-2C₇H₅ClO₃172.57172-1762.732.59
3-Chloro-2-hydroxybenzoic acid 3-Chloro-2-hydroxybenzoic acid1829-32-9C₇H₅ClO₃172.57184-1862.892.59
2-Chloro-5-hydroxybenzoic acid 2-Chloro-5-hydroxybenzoic acid56961-30-9C₇H₅ClO₃172.57178-182Data not available2.59
2-Chloro-3-hydroxybenzoic acid 2-Chloro-3-hydroxybenzoic acid51786-10-8C₇H₅ClO₃172.57156.5-157.5Data not available2.59

Note: The presented pKa and LogP values are sourced from various public databases and may be predicted or experimental. For rigorous comparison, it is recommended to determine these values experimentally under consistent conditions.

Biological Activities and Potential Applications

Substituted benzoic acids are known to exhibit a wide range of biological activities. While comprehensive comparative data for all isomers of this compound is limited, existing research on related compounds suggests potential applications in several therapeutic areas. This compound itself is noted for its role as an intermediate in the synthesis of potential influenza endonuclease inhibitors and Tie-2 kinase inhibitors for cancer therapy.[1][2] The various isomers, due to their structural similarities to salicylic acid, may possess anti-inflammatory, antioxidant, and antimicrobial properties.[3][4]

Experimental Protocols

To facilitate further research and a direct comparison of the biological activities of these isomers, detailed protocols for key in vitro assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (chlorohydroxybenzoic acid isomers)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each test compound dilution.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (for nitrite quantification)

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent by measuring the absorbance at 540 nm.

  • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO production is not due to cytotoxicity.

  • Calculate the percentage of inhibition of NO production and determine the IC50 value.

Enzyme Inhibition: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the L-DOPA solution.

  • Immediately measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and the IC50 value.

Cytotoxicity: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cell viability.

Materials:

  • Adherent cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Cell incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a wavelength of around 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

To further aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isomers Isomer Stock Solutions Plate 96-well Plate Addition Isomers->Plate DPPH DPPH Solution DPPH->Plate Incubate Incubation (Dark, 30 min) Plate->Incubate Read Absorbance Reading (517 nm) Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

synthesis_workflow cluster_start Starting Materials cluster_reactions Chemical Transformations cluster_product Final Product Start Substituted Benzoic Acid Chlorination Chlorination Start->Chlorination Hydroxylation Hydroxylation Chlorination->Hydroxylation Isomer Chlorohydroxybenzoic Acid Isomer Hydroxylation->Isomer

Caption: Generalized Synthetic Pathway for Chlorohydroxybenzoic Acid Isomers.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_active->Genes induces transcription Isomer Chlorohydroxybenzoic Acid Isomer Isomer->IKK inhibits?

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Conclusion and Future Directions

The isomers of this compound represent a class of compounds with significant potential for further investigation in drug discovery. The variations in their physicochemical properties, dictated by the substituent positions, likely translate to diverse biological activities. The lack of comprehensive, comparative experimental data underscores the need for a systematic study that evaluates all isomers under identical conditions. Such research would provide a clearer understanding of the structure-activity relationships and guide the rational design of novel therapeutic agents. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to undertake such a comparative analysis.

References

A Comparative Analysis of 4-Chloro-3-hydroxybenzoic Acid and 4-hydroxybenzoic Acid in Coenzyme Q Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the roles of 4-hydroxybenzoic acid (4-HB) and its halogenated analog, 4-Chloro-3-hydroxybenzoic acid, in the biosynthesis of Coenzyme Q (CoQ). While 4-HB is the natural and essential precursor for the benzoquinone ring of CoQ, evidence strongly suggests that this compound acts as an inhibitor of this vital metabolic pathway. This document synthesizes available data to elucidate their contrasting effects, supported by experimental protocols and pathway visualizations.

Executive Summary

Coenzyme Q, a critical component of the mitochondrial electron transport chain and a potent antioxidant, is synthesized endogenously from the precursor 4-hydroxybenzoic acid. The introduction of a chloro-group to the 4-position of the aromatic ring, as seen in this compound, is predicted to shift its function from a substrate to an inhibitor of the CoQ biosynthetic pathway. This inhibitory action is primarily attributed to the disruption of the enzymatic activity of Coq2 (p-hydroxybenzoate polyprenyltransferase), which catalyzes the first committed step in the pathway.

Data Presentation: Contrasting Effects on Coenzyme Q Biosynthesis

The following table summarizes the differential effects of 4-hydroxybenzoic acid and this compound on key aspects of Coenzyme Q biosynthesis. The data for this compound is extrapolated from studies on the closely related analog, 4-chlorobenzoic acid, which has been identified as an inhibitor.

Parameter4-hydroxybenzoic Acid (4-HB)This compound
Role in CoQ Biosynthesis Essential PrecursorCompetitive Inhibitor
Interaction with Coq2 SubstrateInhibitor
Effect on CoQ Levels Increases CoQ biosynthesisDecreases CoQ biosynthesis
Mechanism of Action Incorporated into the benzoquinone ringBlocks the prenylation of 4-HB

Signaling Pathways and Experimental Workflow

To visually represent the biochemical context and experimental approach for studying these compounds, the following diagrams have been generated using Graphviz.

CoQ_Biosynthesis_Pathway cluster_precursor Precursor cluster_inhibitor Inhibitor cluster_pathway Coenzyme Q Biosynthesis 4-HB 4-Hydroxybenzoic Acid (4-HB) Coq2 Coq2 (p-hydroxybenzoate polyprenyltransferase) 4-HB->Coq2 Substrate 4-Cl-3-OH-BA 4-Chloro-3-hydroxybenzoic Acid 4-Cl-3-OH-BA->Coq2 Inhibition PPHB Polyprenyl-4- hydroxybenzoic Acid Coq2->PPHB Prenylation Modifications Ring Modifications (Coq3-Coq9) PPHB->Modifications CoQ Coenzyme Q Modifications->CoQ

Figure 1. Coenzyme Q biosynthetic pathway highlighting the substrate role of 4-HB and the inhibitory action of this compound on the enzyme Coq2.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Seed cells (e.g., fibroblasts, HepG2) treatment Treat with: - Vehicle Control - 4-Hydroxybenzoic Acid - this compound start->treatment harvest Harvest cells treatment->harvest extraction Lipid Extraction (e.g., Hexane/Ethanol) harvest->extraction hplc HPLC-ECD or LC-MS/MS Analysis extraction->hplc quantification Quantify Coenzyme Q10 hplc->quantification comparison Compare CoQ10 levels between treatment groups quantification->comparison

Figure 2. A typical experimental workflow for comparing the effects of 4-hydroxybenzoic acid and this compound on Coenzyme Q10 levels in cultured cells.

Detailed Comparison

4-Hydroxybenzoic Acid: The Essential Precursor

4-Hydroxybenzoic acid is the foundational molecule for the benzoquinone ring of Coenzyme Q.[1] In eukaryotes, 4-HB is derived from the amino acid tyrosine. The biosynthesis of CoQ commences with the prenylation of 4-HB by the enzyme Coq2, which attaches a long polyprenyl tail to the aromatic ring.[2] This initial step is followed by a series of modifications, including decarboxylation, hydroxylations, and methylations, catalyzed by the Coq3-Coq9 enzymes, ultimately yielding the functional Coenzyme Q molecule.[1] Supplementation with 4-HB has been shown to restore CoQ biosynthesis in cases of genetic deficiencies affecting the upstream production of 4-HB.

This compound: A Predicted Inhibitor

While no studies have directly reported on this compound, extensive research on its close analog, 4-chlorobenzoic acid, provides strong evidence for its inhibitory role in CoQ biosynthesis. The key to this inhibition lies in the substitution at the 4-position of the benzoic acid ring. Aromatic compounds are recognized as substrates by the enzyme Coq2 if they possess a carboxyl group at the C1 position and an electron-donating group, such as a hydroxyl or amine group, at the C4 position.[2]

The presence of an electron-withdrawing group, like a chloro-group at the 4-position, leads to a loss of substrate activity and instead results in the inhibition of Coq2.[2] Studies have demonstrated that 4-chlorobenzoic acid inhibits the prenyl transferase reaction catalyzed by Coq2.[2] This competitive inhibition prevents the natural substrate, 4-HB, from binding to the enzyme, thereby halting the entire downstream biosynthetic pathway and leading to a reduction in overall Coenzyme Q levels.

Experimental Protocols

The following protocols provide a framework for the experimental comparison of 4-hydroxybenzoic acid and this compound on Coenzyme Q biosynthesis in a cell culture model.

Cell Culture and Treatment
  • Cell Line Selection: Human fibroblast cell lines or hepatoma cell lines (e.g., HepG2) are suitable models as they actively synthesize Coenzyme Q10.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach approximately 70-80% confluency.

  • Preparation of Treatment Solutions:

    • Prepare stock solutions of 4-hydroxybenzoic acid and this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Dilute the stock solutions in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to assess the effects over a range of concentrations.

    • A vehicle control (medium with the solvent at the same final concentration) must be included.

  • Treatment: Remove the existing culture medium and replace it with the prepared treatment media. Incubate the cells for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).

Coenzyme Q10 Extraction and Quantification by HPLC-ECD

This method is highly sensitive for the detection of the reduced (ubiquinol) and oxidized (ubiquinone) forms of Coenzyme Q10.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in ice-cold PBS and transfer to a centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Lipid Extraction:

    • To the cell pellet, add a known volume of a cold organic solvent mixture, such as hexane:ethanol (5:2, v/v).

    • Include an internal standard (e.g., Coenzyme Q9 for non-rodent mammalian cells) to correct for extraction efficiency.

    • Vortex the mixture vigorously for 2-3 minutes to lyse the cells and extract the lipids.

    • Centrifuge at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Sample Preparation for HPLC:

    • Carefully transfer the organic supernatant to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a precise volume of the HPLC mobile phase (e.g., methanol/isopropanol).

  • HPLC-ECD Analysis:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • The mobile phase typically consists of a mixture of methanol, ethanol, and a salt such as lithium perchlorate.

    • Set the electrochemical detector to appropriate potentials for the oxidation of ubiquinol and the reduction of ubiquinone.

    • Quantify the CoQ10 levels by comparing the peak areas to a standard curve generated with known concentrations of CoQ10.

    • Normalize the results to the protein content or cell number of the original sample.

Conclusion

The available evidence strongly supports a clear distinction between the roles of 4-hydroxybenzoic acid and this compound in Coenzyme Q biosynthesis. While 4-HB is the indispensable precursor that initiates the pathway, the presence of a chloro-group at the 4-position, as in this compound, is predicted to confer an inhibitory function, primarily through the competitive inhibition of the enzyme Coq2. This guide provides a foundational understanding for researchers investigating the structure-activity relationships of 4-HB analogs and their potential as modulators of Coenzyme Q metabolism for therapeutic or research purposes. Further experimental validation is necessary to quantify the precise inhibitory potency of this compound.

References

A Comparative Structural Analysis of Ortho-Chloro- and Ortho-Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural and physicochemical differences between 2-chlorobenzoic acid and 2-fluorobenzoic acid, supported by experimental data and computational analysis.

This guide provides a detailed comparison of the structural and chemical properties of ortho-chlorobenzoic acid and ortho-fluorobenzoic acid. Understanding the subtle yet significant differences imparted by the ortho-halogen substituent is crucial for applications in medicinal chemistry, materials science, and synthetic organic chemistry. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations to illustrate the structure-property relationships.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of 2-chlorobenzoic acid and 2-fluorobenzoic acid are summarized in the table below. These parameters are critical for predicting their behavior in various environments.

Property2-Chlorobenzoic Acid2-Fluorobenzoic Acid
Molecular Formula C₇H₅ClO₂C₇H₅FO₂
Molecular Weight 156.57 g/mol 140.11 g/mol
Melting Point 142 °C[1]122-125 °C[2]
Boiling Point 285 °C[1]114 °C[2]
pKa (at 25°C) 2.92[3]3.27[2]
Appearance White to off-white crystalline powder[4]White to light yellow crystalline powder or needles[2]
Solubility in water Slightly soluble[3]7.2 g/L[5]

Structural Deep Dive: Unpacking the Ortho Effect

The substitution at the ortho position profoundly influences the three-dimensional structure and, consequently, the chemical reactivity of these benzoic acid derivatives.

Conformational Isomerism

Both molecules exhibit conformational isomerism due to rotation around the C-C bond linking the carboxylic acid group to the benzene ring. Computational studies using Density Functional Theory (DFT) have been instrumental in characterizing these conformers.

Both 2-chlorobenzoic acid (2CBA) and 2-fluorobenzoic acid (2FBA) possess two low-energy cis conformers, where the hydroxyl proton is oriented towards the carbonyl oxygen, and two higher-energy trans conformers.[5] A key distinction lies in their planarity. For 2-fluorobenzoic acid, the two cis conformers are nearly planar.[5] In contrast, due to the larger size of the chlorine atom, all minimum energy conformers of 2-chlorobenzoic acid are predicted to be non-planar.[5]

The "Ortho Effect" and Acidity

A well-documented phenomenon in substituted benzoic acids is the "ortho effect," where an ortho-substituent, regardless of its electronic nature, increases the acidity of the benzoic acid compared to its meta and para isomers.[3][5] This is primarily a steric effect. The bulky ortho-substituent forces the carboxylic acid group to twist out of the plane of the benzene ring. This loss of planarity inhibits resonance stabilization between the carboxyl group and the aromatic ring, making the carboxylate anion more stable upon deprotonation and thus increasing acidity.

Notably, 2-chlorobenzoic acid is a stronger acid (lower pKa) than 2-fluorobenzoic acid.[2][3] This is because the larger atomic radius of chlorine exerts a more significant steric hindrance, causing a greater twist of the carboxylic acid group out of the benzene ring plane. This enhanced steric inhibition of resonance in 2-chlorobenzoic acid leads to a more pronounced increase in acidity.

Quantitative Structural Data

The tables below present a comparison of key structural parameters for the most stable cis conformers of 2-chlorobenzoic acid and 2-fluorobenzoic acid, based on DFT calculations. This data quantifies the structural impact of the different halogen substituents.

Table 1: Comparative Bond Lengths (in Ångstroms)

Bond2-Chlorobenzoic Acid (Calculated)2-Fluorobenzoic Acid (Calculated)
C-X (Halogen)1.7421.361
C-COOH1.4931.487
C=O1.2111.212
C-OH1.3551.353
O-H0.9710.971

Table 2: Comparative Bond and Dihedral Angles (in Degrees)

Angle2-Chlorobenzoic Acid (Calculated)2-Fluorobenzoic Acid (Calculated)
X-C-C (Halogen)120.3120.8
C-C-COOH121.2122.1
O=C-OH122.9123.1
Dihedral Angle (X-C-C=O) ~16.7 ~3.2

Note: The larger X-C-C=O dihedral angle in 2-chlorobenzoic acid provides quantitative evidence for the greater out-of-plane twisting of the carboxylic acid group due to the steric bulk of the chlorine atom.

Experimental Protocols

Detailed methodologies for the characterization of these compounds are essential for reproducible research.

Single-Crystal X-ray Diffraction

This technique provides the definitive experimental determination of the solid-state structure of a molecule.

Experimental Workflow: X-ray Crystallography

  • Crystal Growth: High-purity single crystals are grown from a supersaturated solution of the compound, typically by slow evaporation of a suitable solvent (e.g., ethanol or acetone).

  • Data Collection: A selected crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination a High-Purity Compound b Solvent Selection a->b c Slow Evaporation b->c d Single Crystal c->d e Mount Crystal d->e f X-ray Diffraction e->f g Collect Diffraction Patterns f->g h Process Data g->h i Solve Phase Problem h->i j Refine Structure i->j k Final 3D Structure j->k

Caption: Workflow for single-crystal X-ray diffraction.

Potentiometric pKa Determination

This is a standard and accurate method for measuring the acidity of a compound.

Experimental Workflow: Potentiometric Titration

  • Setup: A solution of the benzoic acid derivative is prepared in a suitable solvent (often a water/alcohol mixture) and placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the acid solution. The pH is recorded after each addition, allowing the solution to equilibrate.

  • Analysis: The pH is plotted against the volume of base added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.

pka_workflow a Prepare Acid Solution & Calibrate pH Meter b Titrate with Standardized Base a->b c Record pH vs. Volume of Titrant b->c d Plot Titration Curve c->d e Determine Half-Equivalence Point d->e f pKa = pH at Half-Equivalence e->f

Caption: Workflow for pKa determination by potentiometric titration.

Matrix Isolation Infrared Spectroscopy

This technique allows for the study of individual molecules in an inert environment at very low temperatures, providing detailed vibrational information.

Experimental Workflow: Matrix Isolation IR

  • Sample Preparation: A gaseous mixture of the benzoic acid derivative and an inert gas (e.g., argon) at a high dilution ratio is prepared.

  • Deposition: This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to a very low temperature (typically below 20 K).

  • Spectroscopic Measurement: An infrared spectrum of the isolated molecules in the solid matrix is recorded. This minimizes intermolecular interactions and provides sharp vibrational bands corresponding to the different conformers.

matrix_isolation_workflow a Prepare Gaseous Mixture (Analyte + Inert Gas) b Deposit onto Cryogenic Window a->b c Record IR Spectrum of Isolated Molecules b->c

Caption: Workflow for matrix isolation infrared spectroscopy.

Structure-Property Relationship Visualized

The interplay between the substituent's properties and the molecule's acidity can be visualized as a logical progression.

ortho_effect substituent Ortho-Substituent (Cl vs. F) size Larger Atomic Radius of Cl substituent->size sterics Increased Steric Hindrance size->sterics twist Greater Twisting of -COOH Group sterics->twist resonance More Inhibition of Resonance twist->resonance acidity Increased Acidity (Lower pKa) resonance->acidity

Caption: Influence of substituent size on acidity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial potential of 4-chloro-3-sulfamoylbenzoic acid (CSBA), a sulfonamide derivative. While direct and extensive quantitative data on the intrinsic antimicrobial activity of CSBA is not widely available in public literature, its structural classification as a sulfonamide provides a strong basis for its potential efficacy. This document synthesizes the theoretical framework for its action, compares it with related sulfonamide compounds for which experimental data is available, and provides detailed experimental protocols for evaluating antibacterial activity.

Mechanism of Action: Inhibition of Folic Acid Synthesis

4-Chloro-3-sulfamoylbenzoic acid, as a member of the sulfonamide class of drugs, is presumed to exert its antibacterial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical in the bacterial metabolic pathway for the synthesis of folic acid, an essential nutrient for DNA and protein synthesis.[2] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid. This disruption of a vital metabolic pathway leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.[1] Humans are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[1]

Performance Comparison

Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for 4-chloro-3-sulfamoylbenzoic acid, this guide presents data for structurally related and well-characterized sulfonamides: Furosemide, Hydrochlorothiazide, and Sulfanilamide. This comparison provides a baseline for the expected activity of sulfonamide compounds.

CompoundChemical StructureTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
4-Chloro-3-sulfamoylbenzoic acid C₇H₆ClNO₄SData not readily availableData not readily available
Furosemide C₁₂H₁₁ClN₂O₅SStaphylococcus aureus>100
Escherichia coli>100
Hydrochlorothiazide C₇H₈ClN₃O₄S₂Escherichia coliReported to have antibiotic activity, specific MIC may vary
Sulfanilamide C₆H₈N₂O₂SStaphylococcus aureus64 - >512
Escherichia coli128 - >512
Pseudomonas aeruginosa>512

Note: The antibacterial activity of Furosemide and Hydrochlorothiazide is a secondary characteristic, as they are primarily used as diuretics. Their antibacterial effects are generally considered weak. Sulfanilamide is a traditional sulfonamide antibiotic and serves as a benchmark for the class. The MIC values can vary between different strains of the same bacterial species.

Experimental Protocols

To evaluate the antibacterial activity of 4-chloro-3-sulfamoylbenzoic acid and its derivatives, standardized microbiological assays are essential. The following are detailed protocols for two common methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

  • Test compound (4-chloro-3-sulfamoylbenzoic acid) stock solution

  • Positive control (bacterial culture in broth without the test compound)

  • Negative control (broth only)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB across the wells of a 96-well plate.

  • Inoculation: Dilute the standardized bacterial inoculum and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Sterile paper disks (6 mm in diameter)

  • Test compound (4-chloro-3-sulfamoylbenzoic acid) solution of a known concentration

  • Forceps

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disk Application: Impregnate sterile paper disks with the test compound solution and allow them to dry.

  • Placement of Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone indicates the degree of susceptibility.

Visualizations

The following diagrams illustrate the mechanism of action of sulfonamides and a typical workflow for determining the Minimum Inhibitory Concentration.

Folic_Acid_Synthesis_Inhibition cluster_bacteria Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication Nucleotides->DNA Sulfonamide 4-Chloro-3-sulfamoylbenzoic acid (Sulfonamide) Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Assess for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

Benchmarking the performance of 4-Chloro-3-hydroxybenzoic acid as a synthesis building block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of foundational molecules is a critical step that dictates the efficiency and success of a synthetic route. This guide provides an objective comparison of 4-Chloro-3-hydroxybenzoic acid as a synthesis building block against viable alternatives, namely 4-Amino-3-chlorobenzoic acid and 4-hydroxybenzoic acid. The following analysis, supported by experimental data, aims to inform the strategic selection of starting materials for the synthesis of bioactive molecules, particularly in the realms of kinase and viral inhibitors.

Performance in Amide Bond Formation: A Comparative Analysis

Amide bond formation is a cornerstone of medicinal chemistry. To benchmark the performance of this compound, we compare its efficiency in a model amide coupling reaction—the synthesis of N-benzylbenzamides—against its alternatives. The data presented summarizes typical yields and reaction conditions, providing a quantitative basis for comparison.

Building BlockAmineCoupling ReagentSolventReaction Time (h)Yield (%)Reference
This compound BenzylamineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2]
4-Amino-3-chlorobenzoic acid 3-chloro-2-methyl anilineN,N'-Diisopropyl-carbodiimide / 1-Hydroxy-benzotriazoleNot SpecifiedNot Specified96.5[3]
4-hydroxybenzoic acid BenzylaminePPh₃/I₂CH₂Cl₂0.1784[4]

Experimental Protocols: A Methodological Overview

To provide a practical context for the data presented, detailed experimental protocols for key transformations are outlined below.

Synthesis of N-benzyl-4-hydroxybenzamide from 4-hydroxybenzoic acid[4]

Materials:

  • 4-hydroxybenzoic acid

  • Benzylamine

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of iodine (0.49 mmol) in dichloromethane (2 mL) at 0°C, triphenylphosphine (0.49 mmol) is added in one portion.

  • Benzylamine (0.49 mmol) is added, and the mixture is stirred for 5 minutes.

  • Triethylamine (0.82 mmol) is added, followed by the addition of 4-hydroxybenzoic acid (0.41 mmol).

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 10 minutes.

  • The crude mixture is concentrated under reduced pressure and purified by column chromatography to yield N-benzyl-4-hydroxybenzamide.

General Amide Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)[5]

Materials:

  • Carboxylic Acid (e.g., this compound)

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), amine (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Applications in the Synthesis of Bioactive Molecules

This compound and its halogenated counterparts serve as crucial starting materials for a variety of therapeutic agents.

Inhibitors of Tie-2 Kinase

The Tie-2 receptor tyrosine kinase is a key regulator of angiogenesis, the formation of new blood vessels.[5] Dysregulation of the Tie-2 signaling pathway is implicated in various diseases, including cancer. Small molecule inhibitors of Tie-2 are therefore of significant interest in drug development. This compound provides a scaffold for the synthesis of potent and selective Tie-2 kinase inhibitors.[1]

Influenza Endonuclease Inhibitors

Influenza virus endonuclease is an essential enzyme for viral replication, making it a prime target for antiviral drug design.[2] this compound has been identified as a valuable building block for the development of inhibitors of this enzyme.[1]

Visualizing Key Biological and Synthetic Pathways

To further elucidate the context of this compound's application, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a representative experimental workflow.

Tie2_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Binds PI3K PI3K Tie2->PI3K Activates MAPK_Pathway MAPK Pathway Tie2->MAPK_Pathway Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Vascular_Stability Vascular Stability Akt->Vascular_Stability MAPK_Pathway->Cell_Survival

Caption: Simplified Tie-2 Kinase Signaling Pathway.

Amide_Synthesis_Workflow Start Start: This compound + Amine Coupling Amide Coupling (e.g., EDC, HOBt, DIPEA in DMF) Start->Coupling Reaction Stir at Room Temperature (12-24h) Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Amide Derivative Purification->Product

Caption: General Experimental Workflow for Amide Synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. While direct, quantitative comparisons of its performance in simple reactions against alternatives like 4-Amino-3-chlorobenzoic acid and 4-hydroxybenzoic acid are not extensively documented, the available data suggests that the alternatives can offer high yields and efficient reaction times in amide coupling reactions. The choice of building block will ultimately depend on the specific synthetic strategy, the desired final product, and the required substitution pattern on the aromatic ring. The provided experimental protocols and pathway visualizations offer a foundational understanding for researchers to leverage these building blocks in their drug discovery and development endeavors.

References

Cross-referencing analytical data for 4-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analytical Guide for 4-Chloro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of analytical data for this compound, a versatile building block in medicinal chemistry. It is recognized for its role as a potential inhibitor of influenza endonuclease and as a key intermediate in the synthesis of Tie-2 kinase inhibitors for cancer therapy.[1][2] This document compiles spectroscopic and chromatographic data to facilitate its identification, quantification, and quality control in a research and development setting.

Physicochemical Properties

Below is a summary of the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 34113-69-4[1][3]
Molecular Formula C₇H₅ClO₃[3][4]
Molecular Weight 172.57 g/mol [1][3]
InChI Key SCPUNJAMWFAYED-UHFFFAOYSA-N
SMILES String C1=CC(=C(C=C1C(=O)O)O)Cl

Spectroscopic Data

This section provides available spectroscopic data for this compound. For comparative purposes, data for structurally related compounds are also included where direct data is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a critical technique for confirming the chemical structure of this compound.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) and MultiplicityReference
This compound CD₃ODδ 7.54-7.55 (d, 1H), 7.44-7.47 (dd, 1H), 7.36-7.38 (d, 1H)[1]
4-Chlorobenzoic acid (for comparison)DMSO-d₆δ 13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H)[5]
3-Chlorobenzoic acid (for comparison)DMSOδ 13.34 (s, 1H), 7.79 (m, 2H), 7.70(m, 1H), 7.55(t, J = 8.08 Hz, 1H)[6]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 2: Mass Spectrometry Data

CompoundIonization Mode[M-H]⁻ (m/z)Reference
This compound LRMS APCI171[1]
3-Chloro-4-hydroxybenzoic acid (isomer)Electron Ionization172 (M⁺)[7]
4-Hydroxybenzoic acid (related compound)ESI-MS/MS137 → 93[8]
Infrared (IR) Spectroscopy

Table 3: Comparative IR Spectral Data

CompoundTechniqueKey Stretching Peaks (cm⁻¹)Reference
4-Hydroxybenzoic acid (for comparison)KBr3449 (Carboxylic acid -OH), 1663 (C=O), 1588 (Phenolic -OH)[9]

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying this compound.

High-Performance Liquid Chromatography (HPLC)

While a specific validated method for this compound is not detailed in the provided results, general methods for hydroxybenzoic acids are applicable. These compounds are typically analyzed using reversed-phase chromatography.

Table 4: General HPLC Conditions for (Hydroxy)benzoic Acids

ParameterTypical ConditionsReference
Column Reversed-phase C18 or Biphenyl[8][10]
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with an acid modifier (e.g., formic or phosphoric acid)[8][10][11]
Detector UV[10]
Flow Rate ~1.0 mL/min[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results.

Protocol 1: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, CD₃OD).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Protocol 2: HPLC Purity Analysis
  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of 1 mg/mL.[13]

  • Instrumentation: Utilize an HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5-μm particle size).[14]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Set based on the UV absorbance maximum of the analyte.

  • Analysis: Equilibrate the column with the initial mobile phase composition. Inject a fixed volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is determined by the area percentage of the main peak.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL range) in a solvent compatible with the ionization source, such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition (Negative Ion Mode):

    • Infuse the sample solution into the ion source.

    • Acquire the full scan mass spectrum to identify the deprotonated molecule [M-H]⁻.

    • For structural confirmation, perform tandem MS (MS/MS) on the precursor ion to observe characteristic fragment ions.

Visualized Workflow and Pathways

Diagrams can effectively illustrate experimental processes and relationships.

Figure 1. Analytical Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Final Assessment Sample Sample of This compound Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Analysis (Structure Confirmation) Prep->NMR HPLC HPLC Analysis (Purity/Quantification) Prep->HPLC MS MS Analysis (MW/Fragmentation) Prep->MS NMR_Data ¹H NMR Spectrum NMR->NMR_Data HPLC_Data Chromatogram HPLC->HPLC_Data MS_Data Mass Spectrum MS->MS_Data Report Comprehensive Analytical Report NMR_Data->Report HPLC_Data->Report MS_Data->Report

Caption: Analytical Workflow for this compound.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-3-hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 4-Chloro-3-hydroxybenzoic acid, ensuring the protection of laboratory personnel and the environment.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This compound, a halogenated aromatic carboxylic acid, requires specific handling and disposal procedures due to its potential hazards. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to manage and dispose of this compound in a safe and compliant manner.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and eye irritant and may be harmful if swallowed.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the compound. In the absence of a specific SDS, treat it with the caution required for hazardous chemicals.

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified fume hood.To avoid inhalation of dust or vapors.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local regulations.[1] It is strictly forbidden to dispose of this chemical down the drain or in regular solid waste.[1]

  • Waste Identification and Segregation:

    • Categorization: Classify this compound as a "halogenated organic waste."[1] This is a crucial step as halogenated and non-halogenated waste streams are often managed and disposed of differently.

    • Segregation: Do not mix this compound with non-halogenated organic waste or other incompatible chemicals.[1] Store it separately to prevent hazardous reactions.

  • Waste Containment and Labeling:

    • Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container, if in good condition, is a suitable choice.[1]

    • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant). The label should also include the accumulation start date and the name of the generating researcher or lab.

  • Storage:

    • Location: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main hazardous waste storage facility, away from incompatible materials.

    • Conditions: Keep the container tightly closed except when adding waste.[2]

  • Arranging for Disposal:

    • Contact: Follow your institution's or company's established procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Documentation: Complete all required waste disposal forms or online requests as per your institution's protocols.

  • Decontamination:

    • Any lab equipment, such as spatulas or glassware, that has come into direct contact with this compound must be decontaminated or disposed of as hazardous waste.

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as 'Halogenated Organic Waste' ppe->classify segregate Segregate from Non-Halogenated & Incompatible Waste classify->segregate container Place in a Labeled, Sealed, Compatible Container segregate->container store Store in a Designated Hazardous Waste Area container->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 4-Chloro-3-hydroxybenzoic acid in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental work. This guide provides detailed operational and disposal procedures to support your commitment to laboratory safety.

Personal Protective Equipment (PPE) Recommendations

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionStandard
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Must conform to EN166 (EU) or be NIOSH (US) approved.[1][2]
Skin Chemical-resistant gloves (Nitrile rubber recommended). A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[3]Gloves should be inspected for integrity before each use.[3]
Respiratory Not typically required for small quantities in well-ventilated areas. If dust or aerosols are generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended.[3] For large-scale operations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[3]
Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed [4]

  • Causes skin irritation [5][6]

  • Causes serious eye irritation [5][6]

  • May cause respiratory irritation [5][6]

The signal word for this chemical is "Warning".[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_post Post-Handling prep_controls 1. Verify Engineering Controls (Fume Hood, Eyewash, Safety Shower) prep_ppe 2. Don Required PPE prep_controls->prep_ppe handling_weigh 3. Weigh and Dispense Carefully (Avoid Dust Generation) prep_ppe->handling_weigh handling_solution 4. Prepare Solution (Add Solid to Solvent Slowly) handling_weigh->handling_solution storage_main 5. Store Securely (Cool, Dry, Well-Ventilated, Tightly Closed) handling_solution->storage_main post_wash 6. Personal Decontamination (Wash Hands and Exposed Skin) storage_main->post_wash post_clean 7. Work Area Decontamination post_wash->post_clean post_dispose 8. Dispose of Contaminated PPE post_clean->post_dispose

Caption: Step-by-step process for safely handling this compound.

Experimental Protocol: Detailed Handling Steps
  • Engineering Controls Verification : Before beginning any work, ensure that you are in a well-ventilated area, preferably within a certified chemical fume hood.[3] Confirm that eyewash stations and safety showers are accessible and have been recently tested.[3]

  • Donning Personal Protective Equipment : Put on all required PPE as detailed in the table above before handling the chemical.[3]

  • Weighing and Dispensing : To prevent the formation of dust, handle the solid compound with care.[7] Use a spatula for transfers.

  • Solution Preparation : When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Storage : Store the chemical in a cool, dry, and well-ventilated location.[3][7] Keep the container tightly closed when not in use.[3][7]

  • Personal Decontamination : After handling is complete, thoroughly wash your hands and any other exposed skin with soap and water.[3]

  • Work Area Decontamination : Clean the work area and decontaminate any equipment that came into contact with the chemical.

  • Contaminated PPE Disposal : Dispose of used gloves and other disposable PPE as hazardous waste.[3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions waste_unused Unused Product action_collect_unused Collect for Licensed Disposal waste_unused->action_collect_unused waste_contaminated Contaminated Materials (Gloves, Paper Towels, etc.) action_collect_contaminated Collect in Labeled Hazardous Waste Container waste_contaminated->action_collect_contaminated waste_containers Empty Containers action_rinse_container Rinse with Appropriate Solvent waste_containers->action_rinse_container action_collect_rinsate Collect Rinsate as Hazardous Waste action_rinse_container->action_collect_rinsate action_dispose_container Dispose of Decontaminated Container action_rinse_container->action_dispose_container

Caption: Logical workflow for the disposal of this compound and related waste.

Experimental Protocol: Detailed Disposal Steps

Waste containing this compound is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[3][4]

  • Unused Product :

    • Collect any surplus or non-recyclable this compound for disposal by a licensed waste disposal company.[3]

    • Do not dispose of the chemical down the drain.[3]

    • A recommended disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Materials :

    • Disposable items such as gloves, paper towels, and weighing papers that have been contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Empty Containers :

    • Thoroughly rinse empty containers with an appropriate solvent.[3]

    • Collect the rinsate and treat it as hazardous chemical waste.[3]

    • Dispose of the decontaminated container in accordance with all applicable regulations.[3]

In the event of an accidental spill, evacuate the area, avoid breathing dust, and ensure adequate ventilation.[4] Collect the spilled material mechanically, avoiding dust generation, and place it in a suitable container for disposal.[4][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-hydroxybenzoic acid
Reactant of Route 2
4-Chloro-3-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.